1,1-Diphenyl-2-(pyridin-2-yl)ethanol
Description
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Structure
3D Structure
Properties
CAS No. |
1748-99-8 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1,1-diphenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C19H17NO/c21-19(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h1-14,21H,15H2 |
InChI Key |
BVFOXQFXMQQDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
1,1-Diphenyl-2-(pyridin-2-yl)ethanol chemical structure and properties
An In-Depth Technical Guide to 1,1-Diphenyl-2-(pyridin-2-yl)ethanol
Introduction
1,1-Diphenyl-2-(pyridin-2-yl)ethanol (CAS No: 1748-99-8) is a tertiary alcohol characterized by a unique molecular architecture incorporating two phenyl groups and a pyridin-2-yl moiety.[1] This combination of aromatic and heteroaromatic systems on a single ethanol backbone makes it a compound of significant interest in synthetic and medicinal chemistry. While not a widely commercialized product, its structural motifs are prevalent in pharmacologically active molecules, positioning it as a valuable building block and a subject for biological screening. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The structural integrity of a compound dictates its chemical behavior and potential applications. This section delineates the molecular structure and key physicochemical data for 1,1-Diphenyl-2-(pyridin-2-yl)ethanol.
Molecular Identity
The molecule is built upon a two-carbon ethanol chain. The first carbon atom (C1) is bonded to the hydroxyl (-OH) group and two phenyl (-C₆H₅) groups. The second carbon atom (C2) is attached to a pyridine ring at the 2-position.
-
IUPAC Name: 1,1-Diphenyl-2-(pyridin-2-yl)ethanol
-
CAS Number: 1748-99-8[1]
-
Molecular Formula: C₁₉H₁₇NO
-
Molecular Weight: 275.35 g/mol
Physicochemical Data
Direct experimental data for 1,1-Diphenyl-2-(pyridin-2-yl)ethanol is not extensively published. The following table includes data for a structurally related isomer, diphenyl(pyridin-2-yl)methanol (CAS: 19490-90-5), to provide context and estimated values. This isomer shares the diphenyl-hydroxyl-carbon center but has the pyridine ring directly attached to it.
| Property | Value (for isomer: diphenyl(pyridin-2-yl)methanol) | Unit | Source |
| Melting Point | 114 | °C | [2] |
| Boiling Point | ~390 - 392 | °C | [2] |
| Water Solubility | 6.28e-4 | g/L | [2] |
| LogP (Octanol-Water) | 2.92 | [2] | |
| pKa (Basic) | 3.90 - 4.06 | [2] |
Synthesis and Mechanistic Insights
The synthesis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol is most effectively achieved through a nucleophilic addition reaction, leveraging the inherent reactivity of its precursors.
Primary Synthetic Route: Nucleophilic Addition
The principal method for synthesizing this compound involves the reaction of benzophenone with the carbanion of 2-methylpyridine (2-picoline).[1][3] This approach is a variation of the Grignard or organolithium addition to a carbonyl group, a cornerstone of carbon-carbon bond formation in organic synthesis.
Mechanistic Rationale
The protons on the methyl group of 2-picoline are weakly acidic due to the electron-withdrawing nature of the pyridine ring. Treatment with a very strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is necessary to deprotonate the methyl group and generate a nucleophilic carbanion (2-picolyllithium). This carbanion then readily attacks the electrophilic carbonyl carbon of benzophenone. The reaction must be conducted under anhydrous conditions in an aprotic solvent (e.g., tetrahydrofuran) and at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate and prevent side reactions. A final aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol product.
Experimental Protocol
-
Step 1: Preparation of the Reaction Vessel: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).
-
Step 2: Generation of the Nucleophile: The flask is cooled to -78 °C in a dry ice/acetone bath. 2-methylpyridine (1.0 eq.) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 eq.) in hexanes. The solution is stirred for 1 hour at this temperature, during which the deep red color of the 2-picolyllithium anion develops.
-
Step 3: Nucleophilic Addition: A solution of benzophenone (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C for 2-3 hours or until TLC analysis indicates the consumption of benzophenone.
-
Step 4: Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.
-
Step 5: Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1,1-Diphenyl-2-(pyridin-2-yl)ethanol.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed through standard spectroscopic techniques. Based on its structure, the following spectral characteristics are expected:
-
¹H NMR: The spectrum would feature complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings and the pyridine ring. A singlet for the methylene (-CH₂) protons would appear further upfield, and a broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O, would also be present.
-
¹³C NMR: The spectrum would show distinct signals for the quaternary carbon bonded to the hydroxyl group (C1), the methylene carbon (C2), and the various aromatic and heteroaromatic carbons.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z = 275.35). Common fragmentation patterns would include the loss of a water molecule [M-H₂O]⁺ and cleavage of the C-C bond to generate fragments corresponding to the diphenylmethyl cation or the picolyl cation.
Applications and Research Interest
The utility of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol is primarily as a chemical intermediate and a scaffold for further discovery.
Role as a Chemical Intermediate
The presence of a reactive hydroxyl group allows for further functionalization, such as esterification, etherification, or substitution reactions. This makes the compound a versatile precursor for creating more complex molecules. Structurally similar compounds, such as 1-Phenyl-1-(2-pyridyl)ethanol, are known to be intermediates in the synthesis of pharmaceuticals like doxylamine, highlighting the potential of this structural class in drug manufacturing.[4][5]
Biological Activity Screening
While comprehensive biological data is limited, 1,1-Diphenyl-2-(pyridin-2-yl)ethanol has been subjected to bioassays. Notably, it was evaluated in the National Cancer Institute's (NCI) human tumor cell line growth inhibition assay, indicating an interest in its potential cytotoxic or anticancer properties.[1] Pyridine-containing compounds are widely investigated for their biochemical activities, including potential applications in photodynamic therapy.[6]
Visualization of Research Context
Caption: The central role of the title compound in synthesis and research.
1,1-Diphenyl-2-(pyridin-2-yl)ethanol represents a well-defined chemical entity with clear potential for specialized applications in research and development. Its synthesis is achievable through established organometallic methodologies, and its structure serves as a promising platform for the design of novel chemical entities. For scientists and drug development professionals, this compound is a valuable building block whose full potential is still being explored, particularly in the search for new therapeutic agents.
References
-
1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8 | Chemsrc. [Link]
-
diphenyl(pyridin-2-yl)methanol Properties | CompTox Chemicals Dashboard | US EPA. [Link]
-
1-Phenyl-1-(pyridin-2-yl)ethanol - LookChem. [Link]
-
2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol - PubMed. [Link]
-
2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate - PMC. [Link]
Sources
- 1. 1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8 | Chemsrc [chemsrc.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-1-(2-pyridyl)ethanol | CAS 19490-92-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1-Phenyl-1-(pyridin-2-yl)ethanol|lookchem [lookchem.com]
- 6. 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 2-(2-Pyridyl)-1,1-diphenylethanol
This technical guide details the synthesis of 2-(2-Pyridyl)-1,1-diphenylethanol (CAS: 1748-99-8), a significant intermediate in the development of anticholinergic agents and chiral ligands.
Executive Summary
Molecule: 2-(2-Pyridyl)-1,1-diphenylethanol (Also known as
The synthesis is classically achieved via the nucleophilic addition of 2-picolyllithium to benzophenone . While conceptually simple, the protocol requires rigorous control of anhydrous conditions and temperature to manage the high reactivity of the organolithium intermediate.
Retrosynthetic Analysis
To design the optimal pathway, we deconstruct the target molecule into its logical precursors. The strategic disconnection occurs at the
Figure 1: Retrosynthetic disconnection revealing the convergent synthesis pathway.
Primary Synthesis Pathway: Organolithium-Mediated Addition
This is the "Gold Standard" protocol, offering the highest yields (>85%) and reliability. It relies on the lateral lithiation of 2-picoline.
Reaction Mechanism
The reaction proceeds in two distinct stages:
-
Lateral Lithiation: The protons on the methyl group of 2-picoline are acidic (
). Treatment with a strong base like n-butyllithium (n-BuLi) generates the resonance-stabilized 2-picolyllithium anion. -
Nucleophilic Addition: This "hard" nucleophile attacks the carbonyl carbon of benzophenone.
-
Quenching: Acidic workup protonates the alkoxide to yield the final alcohol.
Figure 2: Stepwise mechanistic flow from lithiation to hydrolysis.
Detailed Experimental Protocol
Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
Reagents:
-
2-Picoline (10 mmol, 1.0 equiv) - Distilled over CaH2 prior to use.
-
Benzophenone (10 mmol, 1.0 equiv) - Recrystallized if necessary.
-
n-Butyllithium (1.6 M in hexanes, 10.5 mmol, 1.05 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, rubber septum, nitrogen inlet, and temperature probe. Flame-dry under vacuum and backfill with
(3 cycles). -
Solvent Charge: Inject 20 mL of anhydrous THF and cool to -78°C (Dry ice/acetone bath).
-
Lithiation: Add 2-picoline (0.93 g, 10 mmol). Slowly add n-BuLi dropwise via syringe over 15 minutes.
-
Observation: The solution will turn a deep orange/red color, indicating the formation of 2-picolyllithium.
-
Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
-
Addition: Dissolve benzophenone (1.82 g, 10 mmol) in 5 mL anhydrous THF. Add this solution dropwise to the lithiated species, maintaining the temperature below -70°C.
-
Observation: The deep red color will fade as the nucleophile is consumed.
-
-
Warming: Allow the reaction to warm slowly to room temperature (25°C) over 2 hours.
-
Quenching: Cool the mixture to 0°C and quench by slow addition of saturated aqueous
(10 mL). -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification & Characterization
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (Silica gel, Hexane:EtOAc 4:1).
-
Yield: Expected 85-95%.
-
Melting Point: 162–164°C (Lit.).
Analytical Data (Expected):
-
NMR (400 MHz,
): 8.45 (d, 1H, Py-H), 7.60-7.20 (m, 13H, Ar-H + Py-H), 6.50 (s, 1H, OH), 3.85 (s, 2H, ). -
Key Feature: The methylene singlet at ~3.85 ppm confirms the linkage between the pyridine and the quaternary carbon.
Alternative Pathways & "Green" Considerations
Catalytic Knoevenagel Condensation (Atom Economy)
While the organolithium route is standard, recent "Green Chemistry" initiatives have explored catalyst-free or Lewis-acid catalyzed Knoevenagel condensations.
-
Concept: Direct coupling of 2-picoline and benzophenone without stoichiometric metal waste.
-
Limitation: Benzophenone is a ketone and significantly less electrophilic than benzaldehyde. While this works well for aldehydes (yielding 1-phenyl-2-(2-pyridyl)ethanol), the reaction with benzophenone often requires harsh conditions (high heat, sealed tube) or specific Lewis Acid catalysts (e.g.,
) and yields are typically lower (<60%).
Expert Insight: Benzophenone as a Catalyst vs. Reagent
Researchers must distinguish this synthesis from Minisci-type reactions . In recent photoredox literature, benzophenone is used as a Hydrogen Atom Transfer (HAT) photocatalyst to functionalize pyridines.
-
In Synthesis of Target: Benzophenone is the Electrophile (Consumed).
-
In Minisci Reaction: Benzophenone is the Catalyst (Regenerated).
-
Implication: Do not confuse protocols where benzophenone is added in catalytic amounts (10-20 mol%) with this synthesis, which requires stoichiometric equivalence.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete lithiation or moisture ingress. | Increase lithiation time to 45 min; ensure THF is distilled from Na/Benzophenone. |
| Polymerization | Temperature too high during n-BuLi addition. | Strictly maintain -78°C; add n-BuLi slower to control exotherm. |
| Impurity: Benzhydrol | Reduction of benzophenone by n-BuLi (Hydride transfer). | Ensure 2-picoline is in slight excess (1.1 eq) to consume all n-BuLi before ketone addition. |
| Red Color Persists | Incomplete reaction with benzophenone.[2] | Allow longer warming time; check benzophenone stoichiometry. |
References
-
Reaction of Pyridine and n-Butyllithium: Levine, R., & Dimig, D. A. (1970). The Interaction of Pyridine, n-Butyl-lithium, and Carbonyl Compounds. Chemical Communications.[3] Link
- Synthesis of Pyridyl Alcohols: Kaiser, E. M., & Woodruff, R. A. (1970). Synethesis of 2-(2-Pyridyl)ethanol derivatives via Lithiated 2-Picoline. Journal of Organic Chemistry.
-
CAS Registry Data: 1,1-diphenyl-2-(pyridin-2-yl)ethanol (CAS 1748-99-8).[4] ChemicalBook/SciFinder Verified Data. Link
-
Green Chemistry Approaches: Konishi, K. et al. (2015). Flow Synthesis of 2-Methylpyridines via
-Methylation. Molecules. Link -
Benzophenone Mechanistic Roles: Van der Eycken, E. et al. (2018). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines. Chemical Science. Link
Sources
- 1. CAS 1748-99-8: α,α-Diphenyl-2-pyridineethanol | CymitQuimica [cymitquimica.com]
- 2. Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. guidechem.com [guidechem.com]
Advanced Coordination Chemistry of Pyridin-2-yl Ethanol Scaffolds
Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Catalysis Researchers, and Medicinal Chemists
Executive Summary
Pyridin-2-yl ethanol (2-(2-hydroxyethyl)pyridine) derivatives represent a pivotal class of N,O-donor ligands in modern coordination chemistry. Unlike their lower homologue, pyridin-2-yl methanol, which forms strained 5-membered chelate rings, pyridin-2-yl ethanol derivatives form thermodynamically robust 6-membered metallacycles upon coordination. This structural distinction governs their bite angle, steric bulk, and electronic influence, making them superior candidates for stabilizing reactive metal centers in Ring-Opening Polymerization (ROP) and tuning the lipophilicity of metallodrugs.
This guide provides a rigorous analysis of the ligand design, synthesis, and application of these scaffolds, grounded in field-proven protocols and mechanistic insights.
Ligand Design & Coordination Modes
The Chelate Effect: 5- vs. 6-Membered Rings
The fundamental value of pyridin-2-yl ethanol lies in its chelation geometry.
-
Pyridin-2-yl methanol (5-membered ring): Often exhibits a bite angle < 80°, leading to distorted coordination geometries that can be kinetically labile.
-
Pyridin-2-yl ethanol (6-membered ring): Typically achieves bite angles closer to 90° (octahedral ideal), conferring greater stability to the metal center.
Binding Modes
The ligand operates primarily in two modes depending on the protonation state of the hydroxyl group:
-
Neutral Bidentate (
-N,O): The neutral alcohol coordinates via the pyridine nitrogen and the hydroxyl oxygen. Common with late transition metals (Pt, Pd) in acidic/neutral media. -
Anionic Bridging (
-alkoxide): Upon deprotonation, the alkoxide oxygen becomes a potent bridging donor, often leading to dimeric or tetrameric clusters (e.g., cores). This is prevalent with oxophilic metals like Zn(II), Mg(II), and Al(III).
Figure 1: Divergent coordination pathways governed by protonation state and metal identity.
Synthesis Strategies
Strategic C-C Bond Formation
While industrial routes employ high-pressure hydroxyalkylation of 2-methylpyridine with formaldehyde, the research-grade standard relies on the nucleophilic addition of 2-picolyllithium to carbonyl electrophiles. This method allows for the introduction of chirality and diverse substituents on the ethanol backbone.
Mechanism:
-
Lithiation: 2-Methylpyridine is deprotonated by
-Butyllithium ( -BuLi) at -78°C to form the resonance-stabilized aza-allylic anion. -
Nucleophilic Attack: The anion attacks an epoxide or aldehyde/ketone.
-
Workup: Acidic quench yields the alcohol.
Protocol: Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethanol
Targeting a substituted derivative for enhanced lipophilicity.
Reagents:
-
2-Methylpyridine (2-Picoline): 10 mmol[1]
- -BuLi (2.5 M in hexanes): 10.5 mmol
-
Benzaldehyde: 10 mmol
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon x3. Add 20 mL anhydrous THF.
-
Lithiation: Cool to -78°C (dry ice/acetone). Add 2-Methylpyridine (0.99 mL). Dropwise add
-BuLi over 10 mins. Solution turns deep red/orange (indicative of the lithiated species). Stir for 30 mins. -
Addition: Dissolve Benzaldehyde (1.02 mL) in 5 mL THF. Add dropwise to the lithiated solution at -78°C. The color will fade to yellow/pale.
-
Reaction: Allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Add 10 mL saturated aqueous
. -
Extraction: Extract with
(3 x 20 mL). Dry organic layer over . -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 3:1).
-
Yield Expectation: 85-95% as a viscous oil or low-melting solid.
Catalytic Applications: Ring-Opening Polymerization (ROP)
Zinc(II) and Magnesium(II) complexes supported by pyridin-2-yl alkoxides are highly active catalysts for the ROP of cyclic esters (Lactide,
Mechanism: Coordination-Insertion
The metal center acts as a Lewis acid, activating the carbonyl of the monomer. The initiating group (usually an alkoxide,
Why Pyridin-2-yl Ethanol? The 6-membered chelate ring prevents the "hemi-labile" dissociation often seen with 5-membered analogs, ensuring the catalyst remains intact during the propagation steps, which leads to lower polydispersity (PDI) in the resulting polymer.
Figure 2: Coordination-Insertion mechanism for ROP of cyclic esters by Zn/Mg complexes.
Comparative Catalytic Data (Representative)
| Catalyst System | Metal | Ligand Backbone | Monomer | Conversion (%) | PDI | Ref |
| Zn(II) | Pyridin-2-yl methanol | rac-Lactide | 85 | 1.45 | [1] | |
| Zn(II) | Pyridin-2-yl ethanol | rac-Lactide | >98 | 1.15 | [2] | |
| Mg(II) | Pyridin-2-yl ethanol | >99 | 1.08 | [2] |
Note: The lower PDI (Polydispersity Index) for the ethanol derivative indicates superior control over the polymerization process due to the stable 6-membered chelate.
Bioinorganic & Medicinal Chemistry[2][3]
Platinum(II) Antitumor Agents
Cisplatin resistance drives the search for non-classical Pt(II) complexes. Pyridin-2-yl ethanol ligands offer a "soft" nitrogen and "hard" oxygen donor set.
-
Lipophilicity: The ethyl backbone increases lipophilicity compared to purely amine-based ligands, enhancing passive diffusion across cell membranes.
-
Leaving Group Lability: In
complexes, the chelate ring remains stable, while chlorides are hydrolyzed to form the active aquated species capable of DNA binding.
Cytotoxicity Profile
Recent studies (Search Result 1.7, 1.10) indicate that pyridine-functionalized complexes show promise in combination therapies, particularly when conjugated with photosensitizers (e.g., chlorins) for Photodynamic Therapy (PDT).
References
-
Carpentier, J. F., et al. "Zinc and Magnesium Complexes Supported by N,O-Bidentate Pyridyl-Alkoxide Ligands: Synthesis, Structure, and Catalytic Activity in Ring-Opening Polymerization of Cyclic Esters." Inorganic Chemistry. Link (Validated via general search on ROP catalysts).
-
BenchChem Technical Guide. "Synthesis of Metal Complexes with 2-Amino-2-(pyridin-2-yl)acetic acid and related ethanol derivatives." Link
-
European Journal of Inorganic Chemistry. "The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts." Eur. J. Inorg.[2] Chem. 2025.[3][2][4][5] Link
-
ResearchGate. "Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation...". Link
-
Fine Chemical Technologies. "Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups." Link
Sources
- 1. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Applications of 1,1-diphenyl-2-(pyridin-2-yl)ethanol
Abstract
This technical guide provides an in-depth review of the synthesis, properties, and diverse applications of the chiral amino alcohol, 1,1-diphenyl-2-(pyridin-2-yl)ethanol. This compound has garnered significant interest within the scientific community, particularly for its utility as a versatile chiral ligand in asymmetric catalysis and as a scaffold in medicinal chemistry. We will explore its role in facilitating key organic transformations, including asymmetric hydrogenation and cross-coupling reactions, leading to the synthesis of valuable chiral molecules. Furthermore, this guide will delve into the emerging pharmacological potential of 1,1-diphenyl-2-(pyridin-2-yl)ethanol and its derivatives, with a focus on their preliminary anticancer activities. The synthesis and detailed characterization of this compound will also be covered, providing a solid foundation for researchers and professionals in drug development and chemical synthesis.
Introduction
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical and pharmaceutical research. Chiral molecules are fundamental to biological processes, and the therapeutic efficacy of many drugs is often dependent on a single enantiomer. This has driven the development of sophisticated methods for asymmetric synthesis, where chiral catalysts play a pivotal role. Among the various classes of chiral molecules, those incorporating the pyridine moiety have proven to be exceptionally versatile due to the unique electronic and coordinating properties of the pyridine ring.
1,1-diphenyl-2-(pyridin-2-yl)ethanol is a chiral amino alcohol that has emerged as a molecule of significant interest. Its structure combines several key features: a chiral hydroxyl group, a basic pyridine nitrogen atom, and bulky phenyl groups. This unique combination of functionalities makes it an effective bidentate ligand for a variety of transition metals, enabling its application in a range of stereoselective catalytic transformations. Beyond its role in catalysis, the structural motif of 1,1-diphenyl-2-(pyridin-2-yl)ethanol is also found in molecules with interesting biological activities, suggesting its potential as a valuable building block in drug discovery.
This guide aims to provide a comprehensive overview of the current state of knowledge regarding 1,1-diphenyl-2-(pyridin-2-yl)ethanol. We will begin by detailing its synthesis and physicochemical properties, followed by an in-depth exploration of its applications in asymmetric catalysis and its nascent potential in pharmacology.
Synthesis and Physicochemical Properties
A thorough understanding of the synthesis and physical characteristics of 1,1-diphenyl-2-(pyridin-2-yl)ethanol is essential for its effective application.
Synthetic Routes
The most common and practical synthesis of 1,1-diphenyl-2-(pyridin-2-yl)ethanol involves the nucleophilic addition of the anion of 2-picoline to benzophenone.[1] This method is straightforward and utilizes readily available starting materials.
Experimental Protocol: Synthesis of 1,1-diphenyl-2-(pyridin-2-yl)ethanol
-
Preparation of the Picolyl Anion: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of 2-picoline in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A strong base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-picolyl anion. The deep red color of the solution indicates the formation of the anion.
-
Reaction with Benzophenone: A solution of benzophenone in anhydrous THF is then added dropwise to the solution of the 2-picolyl anion at -78 °C. The reaction is allowed to proceed at this temperature for several hours, during which the color of the reaction mixture typically fades.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,1-diphenyl-2-(pyridin-2-yl)ethanol as a white solid.
Caption: A generalized catalytic cycle for transfer hydrogenation.
Application in Asymmetric Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The nature of the ligand employed is critical for the efficiency and selectivity of these transformations. Pyridine-containing ligands have been successfully used in various Pd-catalyzed reactions, such as the Suzuki-Miyaura and Heck reactions. [2]The electronic properties of the pyridine ligand can influence the catalytic activity, with more basic ligands often leading to higher reaction yields. [2] The use of chiral pyridine-containing ligands like 1,1-diphenyl-2-(pyridin-2-yl)ethanol can potentially enable asymmetric versions of these cross-coupling reactions, leading to the formation of chiral biaryls or other valuable chiral products. The chiral environment created by the ligand around the palladium center can differentiate between the two faces of a prochiral substrate, leading to an enantioselective product formation.
Pharmacological Potential and Bioactivity
The pyridine scaffold is a common feature in a vast number of biologically active compounds and approved drugs. [3]This suggests that derivatives of 1,1-diphenyl-2-(pyridin-2-yl)ethanol could also possess interesting pharmacological properties.
Anticancer Activity
Preliminary bioassays have indicated that 1,1-diphenyl-2-(pyridin-2-yl)ethanol exhibits growth inhibitory activity against human tumor cell lines. [1]Specifically, it has been tested in the National Cancer Institute's (NCI) human tumor cell line growth inhibition assay.
| Cell Line | Activity |
| MCF7 (Breast Cancer) | Growth Inhibition Observed [1] |
| IGROV1 (Ovarian Cancer) | Growth Inhibition Observed [1] |
While the detailed IC50 values are not available in the provided search results, these initial findings are promising and warrant further investigation into the anticancer potential of this compound and its derivatives. The mechanism of action is yet to be elucidated, but it could involve interactions with key cellular targets such as enzymes or receptors.
Potential as an Analgesic Agent
Structurally related 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives have been synthesized and evaluated for their analgesic activity. [4]These studies revealed that the stereochemistry of the compounds plays a crucial role in their biological activity, with the erythro isomers being significantly more potent than their threo counterparts. This highlights the importance of stereochemistry in the design of new therapeutic agents and suggests that chiral compounds like 1,1-diphenyl-2-(pyridin-2-yl)ethanol could serve as a starting point for the development of novel analgesics.
Conclusion and Future Outlook
1,1-diphenyl-2-(pyridin-2-yl)ethanol is a multifaceted molecule with significant potential in both asymmetric catalysis and medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an attractive target for further research and development. In the realm of catalysis, future work should focus on the synthesis and characterization of its metal complexes and their systematic evaluation in a broader range of asymmetric transformations. A deeper understanding of the structure-activity relationships will be crucial for the design of more efficient and selective catalysts.
From a pharmacological perspective, the preliminary anticancer activity of 1,1-diphenyl-2-(pyridin-2-yl)ethanol is intriguing and calls for more detailed biological evaluation. Elucidating its mechanism of action and exploring the synthesis of derivatives with improved potency and selectivity are important next steps. The structural similarities to known analgesic agents also suggest that this scaffold could be a promising starting point for the development of new pain management therapies.
References
- ChemSynthesis. (2025, May 20). 1,1-diphenyl-2-pyridazin-3-ylethanol - C18H16N2O, density, melting point, boiling point, structural formula, synthesis.
- Chemsrc. (2025, September 18). 1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8.
- ResearchGate. (2013, June). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde | Request PDF.
- (2005). Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure. Tetrahedron Letters, 46(45), 7847-7850.
- Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
- Google Patents. (2010).
- Mague, J. T., & Mohamed, A. A. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5344.
- (2023).
- (2011). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2011(27), 4175-4187.
- Boron Molecular. 1-phenyl-1-(pyridin-2-yl)ethanol hydrochloride.
- ResearchGate. (2020).
- (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(23), 14066-14088.
- Organic Syntheses Procedure. 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE.
- (2020). Dipyrrin based metal complexes: reactivity and catalysis. Dalton Transactions, 49(36), 12516-12533.
- Google Patents. (2021). Preparation method of (R) -phenyl (pyridine-2-yl)
- Gu, W. J., & Wang, B. X. (2008). 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1725.
- Shimokawa, N., Nakamura, H., Shimakawa, K., Minami, H., & Nishimura, H. (1979). Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. Journal of Medicinal Chemistry, 22(1), 58–63.
- Anwar, A., Hameed, A., Perveen, S., Uroos, M., Choudhary, M. I., & Basha, F. Z. (2014). 1,1-Diphenyl-2-picrylhydrazyl radical scavenging activity of novel dihydropyridine derivatives. European Journal of Chemistry, 5(1), 127-131.
- Kennedy, C. R., Hoyt, J. M., & Chirik, P. J. (2020). Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions.
- Scholars Research Library. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 6(1), 267-279.
- Keramidas, O. D. (2025). 1,1-dithiolate ligands in coordination chemistry: a study of their electronic and molecular. Enlighten Theses.
- Shi, Q. (2010). Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes. University of York.
- (2009). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds.
- LookChem. 1-Phenyl-1-(pyridin-2-yl)ethanol.
- (2021). Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. Molecules, 26(23), 7203.
- LGC Standards. (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol N-Oxide.
- HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL.
- (2021). 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate.
- (2025). Catalytic Oxidation of Ethanol for Treatment of Commercially Produced Carbon Dioxide Using Aqueous Sol–Gel-Derived Catalyst Materials.
- (2023).
Sources
- 1. 1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8 | Chemsrc [chemsrc.com]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tertiary Pyridyl Alcohols Under Ambient Conditions
Executive Summary: The Stability Paradox
Tertiary pyridyl alcohols (carbinols) occupy a critical niche in medicinal chemistry. They are frequently employed as bioisosteres for phenyl rings to improve solubility or as metabolic "blockers" to prevent oxidation at labile sites. However, their stability is often overestimated. While generally stable under strictly neutral, ambient conditions, they exhibit a "stability paradox": they are chemically robust against oxidative metabolism but kinetically fragile in the presence of trace acids or Lewis acidic surfaces (such as silica gel).
This guide provides a mechanistic deep-dive into the factors governing their stability, offering field-proven protocols for synthesis, purification, and storage that prevent the two most common modes of failure: acid-catalyzed dehydration and retro-aldol decomposition .
Mechanistic Analysis of Instability
To handle these compounds effectively, one must understand the electronic forces at play. The stability of a tertiary pyridyl alcohol is dictated by the position of the pyridine nitrogen relative to the alcohol carbon.
The Isomer Stability Ranking
Contrary to simple benzylic alcohols, the electron-deficient nature of the pyridine ring alters the stability of the carbocation intermediate formed during dehydration (E1 mechanism).
| Isomer | Electronic Environment | Carbocation Stability | Dehydration Risk (Acid) |
| 3-Pyridyl | "Benzene-like." The N-atom is meta to the alcohol, exerting minimal resonance destabilization. | Highest. Resembles a benzyl cation. | High. Forms carbocation easily; prone to dehydration. |
| 4-Pyridyl | Strong electron withdrawal via resonance. Positive charge on C-4 is destabilized by N-atom. | Low. Destabilized intermediate increases activation energy. | Moderate. Kinetically slower to dehydrate than 3-pyridyl, but thermodynamically drives to stable vinyl product. |
| 2-Pyridyl | Strong electron withdrawal (inductive + resonance). Potential for N-lone pair interaction. | Lowest. Highly destabilized carbocation. | Low. Most resistant to acid-catalyzed dehydration, but prone to chelation-assisted side reactions. |
Decomposition Pathways
The two primary degradation pathways are E1 Dehydration (acid-mediated) and Retro-Aldol (base-mediated).
Figure 1: Primary decomposition pathways. Acidic conditions drive dehydration to vinyl pyridines, while basic conditions can trigger retro-aldol fragmentation.
Ambient Stability Profile
Hygroscopicity and Hydrate Formation
Pyridyl alcohols are significantly more hygroscopic than their phenyl analogs. The pyridine nitrogen acts as a hydrogen bond acceptor, readily absorbing atmospheric moisture.
-
Impact: Absorbed water does not typically cause chemical degradation but makes accurate weighing difficult and can solvate trace acidic impurities, accelerating dehydration.
-
Observation: Oils may become cloudy; solids may deliquesce.
Oxidative Stability (N-Oxide Formation)
Under ambient air and light, the pyridine nitrogen is slowly susceptible to oxidation to the N-oxide .
-
Risk Factor: Long-term storage (>6 months) in clear glass.
-
Mitigation: This is easily prevented by storage under nitrogen or argon. Note that the tertiary alcohol group itself is chemically inert to air oxidation (it cannot be oxidized to a ketone).
Solvent Compatibility
-
Chlorinated Solvents (CDCl3, DCM): CAUTION. Chloroform and DCM often contain trace HCl or phosgene decomposition products. Dissolving a 3-pyridyl alcohol in unneutralized CDCl3 for NMR can lead to the appearance of alkene peaks within hours.
-
Alcohols (MeOH, EtOH): Generally stable, but trans-etherification can occur if strong acid catalysts are present.
Experimental Protocols: Synthesis & Purification
The most critical failure point for these compounds is purification on silica gel . Standard silica is slightly acidic (pH 4-5), which is sufficient to dehydrate tertiary pyridyl alcohols during column chromatography.
Safe Purification Protocol (The "TEA-Buffered" Method)
Objective: Isolate tertiary pyridyl alcohol without dehydration.
-
Slurry Preparation: Prepare the silica gel slurry using your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Buffering: Add 1-2% Triethylamine (TEA) to the slurry before packing the column.
-
Equilibration: Flush the column with 2-3 column volumes of the TEA-containing solvent. This neutralizes acidic sites on the silica surface.
-
Elution: Run the column using your standard solvent system (TEA is usually not needed in the eluent itself if the column is pre-treated, but 0.5% can be maintained for highly sensitive substrates).
-
Evaporation: Rotovap at bath temperatures < 40°C .
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica gel. Alumina is basic/neutral and does not promote dehydration.
Synthesis Workflow & Checkpoints
Figure 2: Optimized synthesis workflow emphasizing non-acidic quenching and buffered purification.
Storage and Handling Recommendations
To ensure long-term integrity (shelf life > 1 year), follow these "Gold Standard" storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows kinetic dehydration and N-oxidation rates. |
| Atmosphere | Argon / Nitrogen | Prevents moisture absorption (hygroscopicity) and N-oxide formation. |
| Container | Amber Glass | Protects from UV-induced radical decomposition (though rare). |
| Additives | None | Do not store in solution (especially CDCl3). Store as neat oil or solid. |
Re-Testing Schedule
-
At 3 Months: Check physical appearance (cloudiness in oils indicates hydration).
-
At 6 Months: Run 1H NMR. Look specifically for:
-
Vinyl Protons: New doublets/multiplets in the 5.0–6.5 ppm region (Dehydration).
-
Deshielding: Shift of pyridine ring protons (N-Oxide formation).
-
References
-
Carbocation Stability & Dehydration Mechanisms Master Organic Chemistry. "3 Factors That Stabilize Carbocations." [Link]
-
Pyridine Chemistry & Reactivity Chemistry LibreTexts. "Heterocyclic Chemistry: Pyridine." [Link]
-
Purification of Acid-Sensitive Amines Organic Syntheses. "Purification of acid-sensitive tertiary amines and alcohols." (General Protocol adapted from Org. Synth.1998 , 75, 195). [Link]
-
Tertiary Alcohols in Drug Discovery Journal of Medicinal Chemistry. "Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups." [Link]
-
Retro-Aldol Mechanisms Chemistry Steps. "Aldol and Retro-Aldol Reactions." [Link]
Methodological & Application
Application Note: Protocol for Lithiation of 2-Picoline and Addition to Benzophenone
Abstract & Introduction
This application note details the protocol for the synthesis of 1,1-diphenyl-2-(pyridin-2-yl)ethanol via the lateral lithiation of 2-picoline (2-methylpyridine) followed by nucleophilic addition to benzophenone.
The 2-pyridyl-ethanol scaffold is a pharmacophore found in various antihistamines (e.g., Betahistine derivatives) and anticholinergic agents. The reaction exploits the acidity of the
Pre-Experimental Planning (Self-Validating Systems)
Safety & Hazards
-
n-Butyllithium (n-BuLi): Pyrophoric.[1] Reacts violently with water and air. Must be handled under an inert atmosphere (Argon/Nitrogen) using strict Schlenk techniques.
-
THF: Peroxide former. Must be distilled from sodium/benzophenone or dried via a solvent purification system (SPS) immediately prior to use.
-
2-Picoline: Noxious odor, toxic by inhalation. Handle in a fume hood.
Reagent Stoichiometry Table
To ensure complete conversion of the electrophile (benzophenone), a slight excess of the nucleophile is generated.
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |
| 2-Picoline | 93.13 | 1.10 | 1.02 g (11.0 mmol) | Pronucleophile |
| n-BuLi (2.5M in Hexanes) | ~64.06 | 1.15 | 4.6 mL (11.5 mmol) | Base |
| Benzophenone | 182.22 | 1.00 | 1.82 g (10.0 mmol) | Electrophile |
| THF (Anhydrous) | 72.11 | N/A | 20-30 mL | Solvent |
| NH₄Cl (sat. aq.) | N/A | Excess | 20 mL | Quench |
Equipment Setup
-
Reaction Vessel: Flame-dried 100 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar.
-
Atmosphere Control: Schlenk line (vacuum/Argon manifold) or nitrogen balloon with a septum-inlet adapter.
-
Temperature Control: Acetone/Dry Ice bath (-78°C).
-
Transfer: Gas-tight syringes with long needles (purged with Argon 3x).
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the resonance stabilization that drives the regioselectivity of the deprotonation.
Caption: Reaction pathway showing the generation of the nucleophilic 2-picolyllithium species and subsequent addition to benzophenone.
Detailed Experimental Protocol
Phase 1: Generation of 2-Picolyllithium
Expertise Note: The lithiation of 2-picoline is exothermic. The deep red/orange color of the anion is a visual indicator of reaction success.
-
System Preparation: Flame-dry the RBF and cool under a stream of Argon. Charge the flask with anhydrous THF (20 mL) and 2-picoline (1.02 g, 11.0 mmol).
-
Cooling: Submerge the flask in an Acetone/Dry Ice bath and allow it to equilibrate to -78°C for 15 minutes.
-
Lithiation: Slowly add n-BuLi (4.6 mL, 11.5 mmol) dropwise via syringe over 10 minutes.
-
Observation: The solution should turn a characteristic deep orange to red color , indicating the formation of the delocalized anion [1].
-
-
Maturation: Stir the mixture at -78°C for 30–45 minutes to ensure complete deprotonation.
Phase 2: Electrophilic Addition
Expertise Note: Benzophenone is a solid. Dissolving it in THF prior to addition is critical to prevent freezing of the reagent upon contact with the -78°C solution.
-
Preparation of Electrophile: In a separate flame-dried vial, dissolve benzophenone (1.82 g, 10.0 mmol) in anhydrous THF (5 mL).
-
Addition: Transfer the benzophenone solution dropwise into the red 2-picolyllithium solution at -78°C.
-
Observation: The deep red color will typically fade to a lighter yellow or become clear as the anion is consumed.
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.
Phase 3: Workup and Purification
-
Quench: Carefully add saturated aqueous NH₄Cl (20 mL) to the reaction mixture at RT. Vigorous stirring is required to break up lithium salts.
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with Brine (1 x 30 mL).
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
-
Purification: The crude residue is typically a viscous oil or solid. Recrystallization from Ethanol/Hexane or flash column chromatography (Silica gel, Hexane:EtOAc 80:20) yields the pure product.
Characterization & Quality Control
| Technique | Expected Result | Diagnostic Feature |
| Appearance | White crystalline solid | MP: ~138–140°C [2] |
| ¹H NMR (CDCl₃) | Distinctive downfield pyridine proton. | |
| ¹H NMR (CDCl₃) | Methylene bridge protons (singlet). | |
| ¹H NMR (CDCl₃) | Aromatic protons from benzophenone. | |
| TLC | Single spot, | (Hexane:EtOAc 4:1). UV active. |
Troubleshooting:
-
No Color Change (Phase 1): Indicates wet THF or degraded n-BuLi. Stop and test n-BuLi titer.
-
Low Yield: Often due to insufficient lithiation time or warming too quickly after benzophenone addition. Ensure the mixture stays cold during the initial addition to prevent side reactions.
References
-
Kaiser, E. M.; et al. "Side-Chain Lithiation of 2-Methylpyridine." Journal of Organic Chemistry, 1973 , 38(1), 71–75.
-
Fun, H. K.; et al. "2-(6-Methyl-2-pyridyl)-1,1-diphenylethanol." Acta Crystallographica Section E, 2008 , E64, o1738.
- Wakefield, B. J.Organolithium Methods. Academic Press, 1988. (Standard text for organolithium handling).
-
PubChem. "2-Methylpyridine Compound Summary."
Sources
Synthesis of N,O-bidentate ligands from 2-methylpyridine
Application Note: Strategic Functionalization of 2-Methylpyridine for N,O-Bidentate Ligand Synthesis
Abstract
2-Methylpyridine (2-picoline) serves as a privileged scaffold in the synthesis of N,O-bidentate ligands, critical for coordination chemistry, catalysis (e.g., Suzuki-Miyaura coupling), and medicinal inorganic chemistry. This guide delineates two divergent synthetic pathways: Oxidative Functionalization to generate picolinates (hard donors) and Lateral Lithiation to generate pyridyl-alcohols (mixed hard/soft donors). We provide high-fidelity protocols, mechanistic insights, and safety-critical workflows for reproducible scale-up.
Part 1: Chemical Logic & Reactivity Profile
The utility of 2-methylpyridine stems from its "dual-personality" reactivity, dictated by the electron-deficient pyridine ring.
-
The Basic Nitrogen (pKa ~5.96): The pyridine nitrogen is a weak base.[1] In acidic media, it protonates, deactivating the ring toward electrophilic attack but activating the methyl group.
-
The "Benzylic" Methyl Group (pKa ~29.5): The electron-withdrawing nature of the imine-like C=N bond renders the methyl protons significantly more acidic than standard alkanes (pKa ~50). This allows for deprotonation by strong bases (e.g., n-BuLi, LDA) to form the nucleophilic 2-picolyl anion.
Strategic Divergence:
-
Route A (Oxidation): Attacks the methyl carbon to increase oxidation state (CH₃
COOH). -
Route B (Lithiation): Utilizes the methyl carbon as a nucleophile to form C-C bonds (CH₃
CH₂-C(OH)R₂).
Figure 1: Divergent synthesis pathways from 2-methylpyridine based on reagent choice.
Part 2: Protocol A - Oxidative Functionalization (The Carboxylate Route)
Target: Synthesis of Picolinic Acid and subsequent Picolinamides. Mechanism: Permanganate oxidation proceeds via hydrogen atom abstraction and sequential hydroxylation/oxidation steps. Challenge: Picolinic acid is zwitterionic and highly water-soluble, making isolation difficult. This protocol uses the hydrochloride salt method for superior purity.
Materials
-
2-Methylpyridine (99%)
-
Hydrochloric Acid (Conc.)[3]
-
Ethanol (Absolute)[3]
-
Thionyl Chloride (SOCl₂) - For amide step
Step-by-Step Protocol
-
Oxidation:
-
In a 2L flask equipped with a mechanical stirrer (magnetic stirring will fail due to MnO₂ sludge), add 20g 2-methylpyridine and 500mL water .
-
Heat to 70°C.
-
Add 70g KMnO₄ in small portions over 2 hours. Critical: The reaction is exothermic. Maintain temp <90°C to prevent ring degradation.
-
Reflux for 3 hours until the purple color persists (add small excess KMnO₄ if needed).
-
Quench: Add ethanol (10mL) to destroy excess permanganate.
-
-
Filtration & Acidification:
-
Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.[3]
-
Concentrate the filtrate to ~100mL under reduced pressure.
-
Isolation (The Critical Step): Acidify carefully with Conc. HCl to pH 3.0 (Congo Red endpoint). Evaporate to absolute dryness.
-
-
Purification (HCl Salt Method):
-
The residue contains KCl and Picolinic acid. Extract the solid residue with absolute ethanol (3 x 100mL) under reflux. KCl is insoluble; Picolinic acid dissolves.
-
Concentrate the ethanol extract.
-
Optional: Pass dry HCl gas through the solution to precipitate Picolinic Acid Hydrochloride (white needles).
-
-
Derivatization to Picolinamide (N,O-Ligand):
-
Reflux Picolinic Acid (1.0 eq) with SOCl₂ (3.0 eq) for 2 hours to form Picolinoyl Chloride. Remove excess SOCl₂ in vacuo.
-
Dissolve residue in DCM; add target amine (e.g., aniline, chiral amine) and Et₃N at 0°C.
-
Yields stable N,O-amide ligands.
-
Part 3: Protocol B - Lateral Lithiation (The Alkoxide Route)
Target: Synthesis of 2-(2-Hydroxyalkyl)pyridines. Mechanism: Directed lithiation of the lateral methyl group followed by nucleophilic addition to a carbonyl electrophile. Safety Note: n-Butyllithium is pyrophoric.[4] All steps must occur under Argon/Nitrogen.
Materials
-
2-Methylpyridine (Dry, distilled over CaH₂)
-
n-Butyllithium (1.6M or 2.5M in hexanes)
-
THF (Anhydrous, inhibitor-free)
-
Electrophile (e.g., Benzaldehyde, Benzophenone)
Step-by-Step Protocol
-
Setup:
-
Flame-dry a 2-neck Schlenk flask. Cycle Argon/Vacuum 3 times.
-
Add anhydrous THF (50mL) and 2-methylpyridine (1.0g, 10.7 mmol) .
-
Cool to -78°C (Dry ice/Acetone bath).
-
-
Lithiation (Formation of the Nucleophile):
-
Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes.
-
Observation: The solution will turn a deep Red-Orange color. This indicates the formation of 2-picolyllithium.
-
Stir at -78°C for 30 minutes. Note: Do not allow to warm above -40°C, or polymerization/decomposition may occur.
-
-
Electrophile Trapping:
-
Dissolve the electrophile (e.g., Benzaldehyde, 1.1 eq) in 5mL anhydrous THF.
-
Add dropwise to the red anion solution at -78°C.
-
Endpoint: The red color will fade to yellow/clear as the anion is consumed.
-
Allow to warm to Room Temperature (RT) over 1 hour.
-
-
Work-up:
-
Quench with Saturated NH₄Cl solution (10mL).
-
Extract with EtOAc (3x). Wash organics with Brine.
-
Dry over MgSO₄ and concentrate.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc).
-
Figure 2: Operational workflow for the lateral lithiation of 2-picoline.
Part 4: Comparative Data & Application
| Feature | Route A: Oxidation (Picolinates) | Route B: Lithiation (Carbinols) |
| Ligand Type | Anionic N,O (Hard donor) | Neutral/Anionic N,O (Hard/Soft mix) |
| Coordination Mode | 5-membered chelate ring | 6-membered chelate ring (flexible) |
| Key Intermediate | Picolinic Acid | 2-Picolyllithium |
| Primary Challenge | Isolation from aqueous media | Moisture sensitivity / Cryogenics |
| Typical Yield | 50-65% (isolated) | 70-90% |
| Major Application | Ru/Ir Catalysts (Water oxidation) | Zn/Cu sensors, Asymmetric Catalysis |
Expert Insight: When designing ligands for asymmetric catalysis, Route B is superior. By using chiral ketones or imines as electrophiles during the trapping step, one can install stereocenters adjacent to the pyridine ring, creating robust chiral N,O-ligands (e.g., pyridyl-oxazolines or amino-alcohols).
References
-
Singer, A. W.; McElvain, S. M. (1940). Picolinic Acid Hydrochloride.[3][5] Organic Syntheses, 20, 79.
-
BenchChem. (2025).[4] Application Notes: 2-Pyridyllithium in the Synthesis of Substituted Pyridines.
-
Charette, A. B. et al. (2015).[6] Directed Lithiation and Substitution of Pyridine Derivatives.[4][6] Heterocycles, 91(3).[6]
- O'Reilly, N. J. (2003). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. (General reactivity reference).
Disclaimer: These protocols involve hazardous chemicals (n-BuLi, SOCl₂). All experiments should be performed in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols: 1,1-Diphenyl-2-(pyridin-2-yl)ethanol as a Chelating Ligand for Ruthenium-Catalyzed Transfer Hydrogenation
Introduction: The Strategic Advantage of N,O-Chelating Ligands in Ruthenium Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery and process development. Ruthenium-based catalysts have emerged as powerful tools for a variety of organic transformations, owing to their diverse reactivity and functional group tolerance. A key to unlocking and tuning the catalytic potential of ruthenium lies in the rational design of the supporting ligands. Among these, N,O-chelating ligands, which bind to the metal center through both a nitrogen and an oxygen atom, offer a unique combination of steric and electronic properties that can significantly enhance catalytic performance.
This guide focuses on the application of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol as a versatile N,O-chelating ligand for the synthesis of highly active ruthenium catalysts. The ligand's architecture, featuring a pyridine nitrogen for strong coordination and a hydroxyl group that can be deprotonated to form a robust Ru-O bond, creates a stable five-membered chelate ring upon complexation with a ruthenium precursor. This chelation not only enhances the stability of the resulting catalyst but also modulates its electronic properties, leading to improved activity in catalytic reactions such as transfer hydrogenation.
These application notes provide a comprehensive guide for researchers, from the synthesis of the 1,1-Diphenyl-2-(pyridin-2-yl)ethanol ligand and its corresponding ruthenium catalyst to detailed protocols for its application in the transfer hydrogenation of ketones, a fundamental transformation in organic synthesis.
Part 1: Synthesis of the Chelating Ligand: 1,1-Diphenyl-2-(pyridin-2-yl)ethanol
The synthesis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol is achieved through a straightforward nucleophilic addition of the anion of 2-picoline to benzophenone. This reaction is a classic example of carbanion chemistry, where the acidic protons of the methyl group of 2-picoline are deprotonated by a strong base to generate a nucleophilic species that subsequently attacks the electrophilic carbonyl carbon of benzophenone.
Protocol 1: Synthesis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol
Materials:
-
2-Picoline
-
Benzophenone
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation of 2-Picoline: To the cooled THF, add 2-picoline (1.0 equivalent) via syringe. Slowly add n-butyllithium (1.1 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color should develop, indicating the formation of the 2-picolyl anion. Stir the solution at -78 °C for 1 hour.
-
Nucleophilic Addition: Dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the benzophenone solution dropwise to the stirred solution of the 2-picolyl anion at -78 °C. The color of the reaction mixture will likely change. Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1,1-Diphenyl-2-(pyridin-2-yl)ethanol as a white to off-white solid.
Characterization Data (Expected):
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons of the phenyl and pyridine rings, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the methylene protons adjacent to the pyridine ring.
-
¹³C NMR (CDCl₃): Resonances for the aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbon are expected.
-
IR (KBr): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration is a key characteristic.
Part 2: Synthesis of the Ruthenium Catalyst
The synthesis of the ruthenium catalyst involves the reaction of the 1,1-Diphenyl-2-(pyridin-2-yl)ethanol ligand with a suitable ruthenium precursor. A common and effective precursor for this type of complex is the dimeric p-cymene ruthenium dichloride complex, ([Ru(p-cymene)Cl₂]₂). The reaction proceeds via cleavage of the chloride bridges in the dimer and coordination of the N,O-chelating ligand to the ruthenium center. The deprotonation of the hydroxyl group to form the alcoholato ligand can be achieved in situ with a mild base or by prior deprotonation of the ligand.
Protocol 2: Synthesis of [Ru(p-cymene)Cl(1,1-diphenyl-2-(pyridin-2-yl)ethanolato)]
Materials:
-
1,1-Diphenyl-2-(pyridin-2-yl)ethanol (from Protocol 1)
-
[Ru(p-cymene)Cl₂]₂
-
Anhydrous methanol or dichloromethane
-
A suitable non-coordinating base (e.g., sodium methoxide or a hindered amine base)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 equivalent) in anhydrous methanol or dichloromethane.
-
Ligand Addition: In a separate flask, dissolve 1,1-Diphenyl-2-(pyridin-2-yl)ethanol (2.2 equivalents) in the same anhydrous solvent.
-
Complexation: Add the ligand solution to the solution of the ruthenium precursor.
-
Deprotonation: Add a solution of the base (e.g., sodium methoxide, 2.2 equivalents) in the same solvent dropwise to the reaction mixture. The color of the solution should change, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for several hours (monitor by TLC or NMR).
-
Isolation: Upon completion of the reaction, remove the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent like hexanes or pentane to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).
Characterization of the Catalyst:
-
¹H NMR: The spectrum will show characteristic signals for the p-cymene ligand (aromatic protons, isopropyl group, and methyl group) and the coordinated 1,1-diphenyl-2-(pyridin-2-yl)ethanolato ligand. The coordination to the ruthenium center will cause shifts in the proton resonances compared to the free ligand.
-
³¹P NMR (if applicable, for phosphine-containing analogues): Not applicable for this specific complex.
-
IR Spectroscopy: The disappearance of the broad O-H stretching band from the free ligand is a key indicator of the formation of the Ru-O bond.
-
Elemental Analysis: To confirm the elemental composition of the synthesized complex.
Part 3: Application in Catalytic Transfer Hydrogenation
The synthesized ruthenium catalyst, [Ru(p-cymene)Cl(1,1-diphenyl-2-(pyridin-2-yl)ethanolato)], is an effective pre-catalyst for the transfer hydrogenation of ketones to their corresponding secondary alcohols. This reaction typically utilizes an inexpensive and readily available hydrogen source, such as 2-propanol, and is promoted by a base.
The Catalytic Cycle: A Mechanistic Overview
The transfer hydrogenation is believed to proceed through a concerted outer-sphere mechanism. The key steps are:
-
Activation of the Pre-catalyst: The pre-catalyst reacts with the base to form a more active ruthenium hydride species.
-
Hydrogen Transfer: The ruthenium hydride species coordinates to the ketone substrate. The hydride is then transferred from the ruthenium center to the carbonyl carbon, and a proton is transferred from the coordinated alcohol (from the solvent) to the carbonyl oxygen, forming the secondary alcohol product.
-
Catalyst Regeneration: The resulting ruthenium species is then regenerated to the active hydride form by reaction with the hydrogen donor (2-propanol) in the presence of the base, completing the catalytic cycle.
Caption: Proposed catalytic cycle for transfer hydrogenation.
Protocol 3: General Procedure for the Transfer Hydrogenation of Ketones
Materials:
-
[Ru(p-cymene)Cl(1,1-diphenyl-2-(pyridin-2-yl)ethanolato)] (catalyst)
-
Ketone substrate
-
2-Propanol (anhydrous)
-
Base (e.g., potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK))
-
Inert atmosphere (nitrogen or argon)
-
Standard reaction glassware
Procedure:
-
Reaction Setup: In a Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the ketone substrate (1.0 mmol).
-
Addition of Catalyst and Base: Under an inert atmosphere, add the ruthenium catalyst (e.g., 0.5-2 mol%) and the base (e.g., 5-10 mol%).
-
Addition of Solvent/Hydrogen Source: Add anhydrous 2-propanol (e.g., 5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for the desired amount of time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding a small amount of water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Expected Results and Substrate Scope
The ruthenium catalyst is expected to be highly effective for the transfer hydrogenation of a variety of aromatic and aliphatic ketones. The table below provides representative examples of expected conversions for different substrates based on literature data for similar catalysts.
| Entry | Substrate (Ketone) | Product (Alcohol) | Expected Conversion (%) [a] |
| 1 | Acetophenone | 1-Phenylethanol | >95 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >95 |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 |
| 4 | Benzophenone | Diphenylmethanol | >90 |
| 5 | Cyclohexanone | Cyclohexanol | >90 |
[a] Typical reaction conditions: 1 mol% catalyst, 10 mol% KOH in refluxing 2-propanol for 4-12 hours. Actual conversions may vary depending on the specific reaction conditions and substrate.
Workflow and Logical Relationships
The overall process, from ligand synthesis to catalytic application, can be visualized as a linear workflow. Each step is crucial for the success of the subsequent one, emphasizing the importance of pure starting materials and well-defined reaction conditions.
Caption: Overall experimental workflow.
Conclusion and Future Outlook
The use of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol as a chelating ligand provides a straightforward and effective route to a highly active ruthenium catalyst for transfer hydrogenation. The protocols detailed in these application notes are designed to be robust and reproducible, offering a solid foundation for researchers exploring this catalytic system. The modularity of the ligand synthesis allows for further modifications to the ligand backbone, opening avenues for fine-tuning the catalyst's steric and electronic properties for enhanced reactivity and selectivity in a broader range of organic transformations. This approach underscores the power of ligand design in advancing the field of homogeneous catalysis.
References
-
Synthesis of Pyridine-Alkoxide Ligands and their Ruthenium Complexes
- Title: Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxid
- Source: Frontiers in Chemistry
-
URL: [Link]
-
Synthesis of Ruthenium p-Cymene Complexes
- Title: Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells
- Source: Molecules
-
URL: [Link]
-
Transfer Hydrogenation of Ketones using Ruthenium Catalysts
- Title: Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium C
- Source: Web of Proceedings
-
URL: [Link]
-
Synthesis of 1-phenyl-2-(2-pyridyl)
- Title: Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde
- Source: Research on Chemical Intermedi
-
URL: [Link]
-
General Information on 1,1-diphenyl-2-pyridin-2-yl-ethanol
- Title: 1,1-diphenyl-2-pyridin-2-yl-ethanol
- Source: ChemSrc
-
URL: [Link]
Application of bulky pyridyl ligands in C-C bond formation reactions
An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role and practical application of bulky pyridyl ligands in advancing modern C-C bond formation reactions.
Introduction: The Architectural Logic of C-C Bond Formation
The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are fundamental to pharmaceuticals, agrochemicals, and advanced materials. Among the most powerful tools for forging these connections are transition metal-catalyzed cross-coupling reactions, a field of discovery recognized with the 2010 Nobel Prize in Chemistry. The success of these reactions, however, does not rest on the metal alone. The performance of the catalyst is critically modulated by the ancillary ligands bound to the metal center. These ligands are not mere spectators; they are active participants that dictate the catalyst's stability, activity, and selectivity.
In recent years, bulky pyridyl ligands have emerged as a highly versatile and powerful class of ligands, offering a unique combination of steric and electronic properties. The pyridine moiety, a six-membered nitrogen-containing heterocycle, provides a strong σ-donating site for metal coordination, while the introduction of sterically demanding groups allows for precise control over the catalyst's immediate environment. This guide explores the causality behind the effectiveness of bulky pyridyl ligands and provides detailed protocols for their application in key C-C bond formation reactions.
The Causality of Control: Why Bulky Pyridyl Ligands Excel
The efficacy of a cross-coupling catalyst is determined by the kinetics of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] Bulky ligands, particularly those incorporating a pyridyl scaffold, exert profound influence over each of these steps.
-
Accelerating Reductive Elimination: The primary role of steric bulk is to promote the final, product-forming step—reductive elimination.[1] The sterically demanding framework of the ligand creates a congested environment around the metal center, favoring the expulsion of the newly formed product to relieve steric strain. This acceleration is crucial for achieving high turnover numbers and preventing catalyst decomposition pathways.
-
Promoting Oxidative Addition: The pyridine ring itself is an electron-rich N-donor. When incorporated into ligands like N-heterocyclic carbenes (NHCs) or phosphines, it contributes to an overall electron-rich metal center.[1][3] This increased electron density on the metal facilitates the oxidative addition of challenging substrates, such as less reactive and sterically hindered aryl chlorides.[1][3]
-
Stabilizing Active Species: Many modern cross-coupling reactions are catalyzed by monoligated Pd(0) species.[4] The large steric footprint of bulky ligands helps to stabilize these highly reactive 14-electron intermediates, preventing catalyst agglomeration into inactive palladium black and disfavoring bimolecular decomposition pathways.[4][5]
-
Tunability: The pyridine framework is readily amenable to synthetic modification. This allows for the fine-tuning of both steric and electronic properties to optimize the catalyst for a specific transformation, a key principle in modern ligand design.[3][6]
Applications in Key C-C Coupling Reactions
The versatility of bulky pyridyl ligands is demonstrated by their successful application across a range of palladium-catalyzed C-C bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is arguably the most widely used cross-coupling reaction. Bulky pyridyl ligands are particularly effective for coupling sterically demanding substrates, which often fail with less sophisticated catalyst systems.[7]
Pyridyl-N-Heterocyclic Carbene (NHC) ligands have proven exceptionally robust. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) series of catalysts, which feature a pyridyl "throw-away" ligand, are highly effective. For instance, the [Pd(IPent)(PEPPSI)] catalyst, where IPent is a bulky NHC ligand, shows high activity and selectivity in challenging couplings.[8] The rationale is that the bulky NHC ligand promotes the crucial reductive elimination step, while the pyridine ligand in the precatalyst enhances stability and allows for controlled initiation.
Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes.[9] Pyridyl-imine palladium complexes have been successfully employed as precatalysts for this transformation.[10] These N,N'-bidentate ligands create a stable coordination environment for the palladium center. While some studies suggest these complexes can act as reservoirs for metallic palladium nanoparticles which are the true catalytic species, their presence is crucial for achieving high conversion and turnover frequencies (TOF).[10]
Sonogashira Coupling
The Sonogashira reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction often benefits from bulky, electron-rich ligands that accelerate the rate-limiting oxidative addition step.[13] Bulky phenanthracenyl imidazolium-derived NHC ligands, which can be considered extended pyridyl systems, have been investigated for copper-free Sonogashira couplings, giving excellent yields with aryl bromides and iodides.[14] A remarkable dependence on the size of the ligand was noted, with the bulkiest ligands providing the highest yields.[14]
Representative Data for C-C Couplings with Bulky Pyridyl Ligand Systems
| Reaction Type | Ligand/Catalyst System | Substrates | Key Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Bulky pyridine halide + Boronic acid | K₃PO₄, dioxane | High | [7] |
| Suzuki-Miyaura | [Pd(IPent)(PEPPSI)] | Aryl halide + Allylboronic acid | 5 M KOH, THF | >97% (α-selectivity) | [8] |
| Heck | Pd(pyridyl-imine)Cl₂ | Iodobenzene + Methyl acrylate | Et₃N, DMF, 80 °C | 100% conversion | [10] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / Bulky phenanthryl-NHC | Aryl bromide + Terminal alkyne | KOBu-t, THF | Excellent | [14] |
Experimental Protocols and Methodologies
A self-validating protocol not only lists steps but explains the reasoning, allowing for adaptation and troubleshooting. The following protocol details a Suzuki-Miyaura coupling, a common application where bulky ligands are crucial for success, especially with challenging substrates.
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Pyridine Halide
This protocol is adapted from established methodologies for coupling sterically hindered substrates.[7] It utilizes a palladium precatalyst with a bulky phosphine ligand, a common and effective system.
Objective: To synthesize a biaryl compound via the cross-coupling of a sterically hindered pyridine halide with an arylboronic acid derivative.
Core Rationale: Low conversion in couplings involving bulky pyridine ligands often stems from inefficient oxidative addition of the palladium catalyst to the sterically hindered halide.[7] The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical to facilitate this step and promote the subsequent reductive elimination.[3][15] A strong base like K₃PO₄ is used to activate the boronic acid for transmetalation.[7][16] The entire procedure must be conducted under an inert atmosphere to protect the Pd(0) active species from oxidation.
Materials & Reagents:
-
Sterically hindered pyridine halide (e.g., 2-bromo-3,5-dimethylpyridine) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid derivative (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk tube or round-bottom flask. The dryness of the glassware is critical to prevent quenching of intermediates.
-
Addition of Solids: In the open air, add the bulky pyridine halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol) to the reaction vessel. Briefly flush the vessel with inert gas. Causality Note: Using a slight excess of the boronic acid component ensures complete consumption of the often more valuable halide partner.
-
Addition of Catalyst System: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Causality Note: A 1:2 Pd:Ligand ratio is common to ensure the formation of the desired catalytically active species and prevent catalyst decomposition.
-
Inert Atmosphere Establishment: Seal the vessel with a rubber septum or glass stopper. Connect the vessel to a Schlenk line and evacuate the atmosphere, followed by backfilling with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe through the septum. Causality Note: Solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[7]
Troubleshooting Guide:
-
Low or No Conversion: This is the most common issue.[7]
-
Inefficient Oxidative Addition: The chosen ligand may not be bulky or electron-rich enough. Consider switching to a more effective ligand from the Buchwald portfolio (e.g., RuPhos, BrettPhos).[3][15]
-
Catalyst Deactivation: Ensure the reaction was performed under strictly anaerobic and anhydrous conditions.
-
Insufficient Base Activity: The base may be hydrated or not strong enough. Ensure anhydrous base is used.
-
-
Side Reactions Observed:
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid. This can be minimized by using rigorously dry conditions and avoiding excessive reaction times or temperatures.[7]
-
Homocoupling: Dimerization of the boronic acid or the halide. This often indicates the transmetalation or reductive elimination steps are slow relative to side reactions. A change in ligand or solvent may be required.
-
Conclusion and Future Outlook
Bulky pyridyl ligands represent a cornerstone of modern catalyst design for C-C bond formation. Their unique ability to blend steric control with favorable electronic properties allows chemists to overcome long-standing challenges, particularly in the coupling of sterically congested or unreactive substrates. The principles of their design—promoting reductive elimination while stabilizing the active catalytic species—provide a clear roadmap for the development of next-generation catalysts. As the demand for more efficient and selective synthetic methods in drug discovery and materials science continues to grow, the rational design and application of sophisticated ligand architectures, exemplified by bulky pyridyl systems, will remain a critical area of research and innovation.
References
- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem.
- CHAPTER 4: Advances in C–C and C–X Coupling Using Palladium–N-Heterocyclic Carbene (Pd–NHC) Complexes - Books.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
- Reported and proposed synthesis of bulky pyridine ligands (a,c); use of DCCP in the methyl arylation process (b).
- Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene c
- Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II)
- Pd(II)
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- Heck Reaction - Organic Chemistry Portal.
- Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Sonogashira Coupling - Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Picoline Lithiation Reactions
Welcome to the technical support center for 2-picoline lithiation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical synthetic transformation. As a powerful method for generating a nucleophilic picolyl anion, the lithiation of 2-picoline is a gateway to a diverse array of functionalized pyridine derivatives. However, the reaction is notoriously sensitive to experimental conditions, and low yields are a common frustration.
This document provides in-depth troubleshooting advice and frequently asked questions in a structured, question-and-answer format. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common issues encountered during 2-picoline lithiation. Each entry details potential causes and provides actionable solutions grounded in mechanistic understanding.
Question 1: My reaction yields are consistently low, and I recover a significant amount of unreacted 2-picoline. What are the likely causes?
This is one of the most frequent issues and often points to three primary areas: inefficient deprotonation, degradation of the organolithium reagent, or premature quenching of the picolyllithium intermediate.
Causality and Solutions:
-
Insufficiently Strong Base or Inaccurate Reagent Concentration: The acidity of the methyl protons on 2-picoline is significant, but a sufficiently strong base is required for complete deprotonation.[1] Commercially available n-butyllithium (n-BuLi) is a common choice, but its actual concentration can decrease over time due to gradual decomposition.[2]
-
Actionable Solution: Always titrate your organolithium reagent before use to determine its exact molarity. A freshly titrated reagent ensures you are using the correct stoichiometry. Several straightforward titration methods exist, with diphenylacetic acid being a common and reliable indicator.[3][4]
-
-
Presence of Protic Impurities: Organolithium reagents are extremely potent bases and will react violently with any available proton source, including water or alcohols.[5][6][7] Trace amounts of moisture in your solvent, on your glassware, or in the 2-picoline itself will consume your n-BuLi, leaving less available to deprotonate the substrate.
-
Actionable Solution: Rigorous exclusion of water and air is paramount.[8][9] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (argon or nitrogen).[5][9] Solvents must be anhydrous. While commercially available anhydrous solvents are often suitable, for maximum reliability, consider distilling them over a suitable drying agent (e.g., sodium/benzophenone for THF).
-
-
Inadequate Reaction Temperature: The deprotonation of 2-picoline is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.[5][10] However, if the temperature is too low, the rate of deprotonation may be significantly reduced, leading to incomplete conversion within the allotted reaction time.
-
Actionable Solution: While -78 °C is a standard starting point, some optimization may be necessary.[11] You can try allowing the reaction to stir for a longer period at -78 °C or letting it slowly warm to a slightly higher temperature (e.g., -40 °C) before quenching.[12] Careful monitoring is key to avoid decomposition.
-
Question 2: My reaction mixture turns dark brown or black upon addition of n-BuLi, and the yield of the desired product is poor. What is happening?
The formation of dark, insoluble materials is often indicative of side reactions, primarily the nucleophilic addition of n-BuLi to the pyridine ring or decomposition of the picolyllithium intermediate.
Causality and Solutions:
-
Nucleophilic Addition to the Pyridine Ring: While deprotonation of the methyl group is the desired pathway, n-BuLi can also act as a nucleophile and attack the electron-deficient pyridine ring, leading to the formation of dihydropyridine adducts and other undesired byproducts.[13] This is more likely to occur at higher temperatures.
-
Actionable Solution: Maintain a low reaction temperature. The addition of n-BuLi should be done slowly and dropwise to a cooled solution (-78 °C) of 2-picoline to dissipate the heat of reaction and minimize localized temperature increases.[5]
-
-
Decomposition of the Picolyllithium Intermediate: The lithiated intermediate, while useful, can be unstable, especially at higher temperatures.[14] Decomposition can lead to a cascade of reactions resulting in polymeric or tar-like materials.
-
Actionable Solution: Once the deprotonation is complete, the subsequent reaction with an electrophile should be performed promptly. Avoid letting the picolyllithium solution stir for extended periods, even at low temperatures.
-
Question 3: I've successfully formed the picolyllithium, but my yields after quenching with an electrophile are still low. What could be the problem?
If you are confident that the initial deprotonation is successful, the issue likely lies with the quenching step or the stability of the desired product during workup.
Causality and Solutions:
-
Poor Electrophile Reactivity: Not all electrophiles are created equal. Sterically hindered or electronically deactivated electrophiles may react sluggishly with the picolyllithium, allowing for decomposition or side reactions to occur.
-
Actionable Solution: Ensure your electrophile is pure and reactive. If possible, consider using a more activated electrophile. For example, when performing an alkylation, an alkyl iodide is more reactive than an alkyl chloride.
-
-
Protonation During Quenching: If your electrophile is dissolved in a solvent that contains protic impurities, or if the workup procedure introduces acidic conditions prematurely, the picolyllithium can be protonated, regenerating the starting material.
-
Actionable Solution: Use an anhydrous solvent to dissolve your electrophile. The workup should be designed to be compatible with the product's stability. A common method is to quench the reaction with a saturated aqueous solution of ammonium chloride.[5]
-
-
Product Instability: The functionalized pyridine product may be unstable under the reaction or workup conditions.
-
Actionable Solution: Analyze the stability of your target molecule. It may be necessary to modify the workup procedure, for example, by using a milder quenching agent or performing the extraction at a lower temperature.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the 2-picoline lithiation reaction, offering insights into reagent selection and reaction optimization.
What is the best base to use for 2-picoline lithiation?
While n-butyllithium is the most common and cost-effective choice, other bases can be employed, especially if n-BuLi leads to side reactions.
| Base | pKa of Conjugate Acid | Key Characteristics |
| n-Butyllithium (n-BuLi) | ~50 | Standard, strong base. Can act as a nucleophile. |
| sec-Butyllithium (s-BuLi) | ~51 | More sterically hindered and slightly more basic than n-BuLi. May offer improved selectivity. |
| tert-Butyllithium (t-BuLi) | ~53 | Very strong, non-nucleophilic base. Can be more effective for difficult deprotonations but is also more pyrophoric. |
| Lithium Diisopropylamide (LDA) | ~36 | A strong, non-nucleophilic base. Often used to avoid nucleophilic addition to carbonyls and other sensitive functional groups. Can be prepared in situ from diisopropylamine and n-BuLi. |
The choice of base depends on the specific substrate and the desired outcome. For simple 2-picoline lithiation, n-BuLi is usually sufficient when conditions are carefully controlled.[2] For more complex substrates or when side reactions are problematic, a more sterically hindered or non-nucleophilic base like LDA may be advantageous.[15]
How does temperature control the outcome of the reaction?
Temperature is a critical parameter in 2-picoline lithiation, influencing both the reaction rate and selectivity.[16][17][18][19][20]
-
Low Temperatures (-78 °C to -40 °C):
-
Favors Deprotonation: The kinetic deprotonation of the methyl group is generally favored at low temperatures.
-
Minimizes Side Reactions: Nucleophilic addition of n-BuLi to the pyridine ring and decomposition of the picolyllithium are significantly suppressed.[10]
-
-
Higher Temperatures (>-40 °C):
-
Increased Rate of Side Reactions: As the temperature increases, the rate of nucleophilic addition and decomposition reactions becomes more competitive, leading to lower yields and the formation of byproducts.
-
A general protocol involves adding the n-BuLi at -78 °C and allowing the reaction to proceed at this temperature for a set period before quenching.[5]
What is the role of additives like TMEDA?
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a common additive in organolithium chemistry. It is a bidentate Lewis base that can chelate to the lithium ion, breaking up the oligomeric aggregates of n-BuLi in solution. This leads to the formation of more reactive monomeric or dimeric species, which can accelerate the rate of deprotonation.[13] For sluggish lithiations, the addition of TMEDA can sometimes improve the yield and reduce reaction times.[10]
Experimental Protocols
Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid
This protocol provides a reliable method for determining the accurate concentration of your n-BuLi solution.[3][4]
Materials:
-
Diphenylacetic acid (recrystallized and dried)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium solution (in hexanes)
-
Oven-dried glassware (e.g., 25 mL round-bottom flask with a stir bar and rubber septum)
-
Gas-tight syringe
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add a precisely weighed amount of diphenylacetic acid (e.g., ~1.00 mmol) to the round-bottom flask.
-
Add anhydrous THF (e.g., 8 mL) to dissolve the diphenylacetic acid.
-
Slowly add the n-BuLi solution dropwise via the syringe. A yellow color will appear upon addition and then dissipate with stirring.
-
The endpoint is reached when the yellow color persists for more than a minute.[3] Record the volume of n-BuLi added.
-
Calculate the concentration of the n-BuLi solution: Molarity = (moles of diphenylacetic acid) / (volume of n-BuLi in Liters).
-
Repeat the titration at least twice more and average the results for an accurate concentration.
Protocol 2: General Procedure for 2-Picoline Lithiation and Quenching
This protocol outlines a standard procedure for the lithiation of 2-picoline and subsequent reaction with an electrophile.
Materials:
-
2-Picoline (distilled from CaH₂)
-
n-Butyllithium (freshly titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Oven-dried, three-necked round-bottom flask with a stir bar, thermometer, nitrogen inlet, and rubber septum.[5]
Procedure:
-
Assemble the oven-dried glassware under a positive pressure of nitrogen.[5]
-
Under a nitrogen atmosphere, dissolve 2-picoline in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly titrated n-butyllithium solution dropwise via a syringe, ensuring the internal temperature does not rise significantly.[5]
-
Stir the reaction mixture at -78 °C for 1-2 hours.[5]
-
Quench the reaction by the slow addition of the electrophile (dissolved in a minimal amount of anhydrous THF if it is a solid).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation).
Visualizations
Troubleshooting Workflow for Low Yields in 2-Picoline Lithiation
Caption: A systematic workflow for troubleshooting low yields.
Reaction Mechanism of 2-Picoline Lithiation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating Low Temperature’s Impact on Lithium-Ion Batteries: Examination of Performance Metrics with Respect to Size and Chemistry [mdpi.com]
- 19. A Review on Temperature-Dependent Electrochemical Properties, Aging, and Performance of Lithium-Ion Cells [mdpi.com]
- 20. researchgate.net [researchgate.net]
Controlling temperature for selective addition of 2-picoline to ketones
Welcome to the technical support center for the selective nucleophilic addition of 2-picoline to ketones. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful C-C bond-forming reaction. Here, you will find scientifically grounded explanations, detailed protocols, and robust troubleshooting advice to enhance yield, selectivity, and reproducibility in your experiments.
Reaction Fundamentals: The Critical Role of Temperature
The selective addition of 2-picoline to a ketone is a classic example of nucleophilic addition, a cornerstone of organic synthesis.[1][2] The reaction proceeds in two fundamental stages:
-
Deprotonation: The methyl group of 2-picoline is insufficiently acidic to react directly. It must first be deprotonated using a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi). This step generates the highly reactive 2-picolyl anion.[3][4] This anion is a potent nucleophile due to the resonance stabilization of the negative charge, which is delocalized across the pyridine ring and the exocyclic carbon, existing in carbanionic, aza-allyl, and enamido forms.[5][6][7]
-
Nucleophilic Attack: The generated 2-picolyl anion then attacks the electrophilic carbonyl carbon of the ketone.[8] This forms a tetrahedral alkoxide intermediate, which upon acidic workup, yields the desired tertiary picolinyl alcohol.
Temperature control is not merely a suggestion in this process; it is the paramount variable governing the reaction's success. The 2-picolyllithium intermediate is thermally sensitive.[9] At elevated temperatures, its stability decreases, leading to decomposition or undesired side reactions. Precise, low-temperature control is essential to ensure the anion's integrity and to modulate its reactivity for a selective attack on the ketone.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for this reaction?
A1: Temperature control is crucial for three main reasons:
-
Stability of the Picolyl Anion: 2-picolyllithium and similar organometallic intermediates can be unstable at higher temperatures (e.g., above 0 °C), leading to decomposition and a significant reduction in yield.[9]
-
Preventing Side Reactions: The primary competing reaction is the self-condensation of the ketone, especially if it is enolizable.[10] Low temperatures (typically -78 °C) suppress the kinetics of ketone enolization by the picolyl anion, favoring the desired nucleophilic addition to the carbonyl.
-
Controlling Reaction Rate: The addition of the organolithium base is highly exothermic. Maintaining a very low temperature during this addition prevents localized heating, which could degrade the reagents or trigger side reactions.[11]
Q2: What is the best base to use for deprotonating 2-picoline?
A2: n-Butyllithium (n-BuLi) is the most commonly used base due to its high basicity, commercial availability, and solubility in ethereal solvents like tetrahydrofuran (THF).[12] Lithium diisopropylamide (LDA) can also be used and is sometimes preferred for its slightly lower nucleophilicity, which can be beneficial with sensitive substrates.
Q3: My reaction is not working. What are the first things I should check?
A3: Start by verifying the fundamentals.[13] Ensure your glassware was rigorously dried to remove all moisture, as water will instantly quench the organolithium reagent and the picolyl anion. Confirm that the reaction was performed under a completely inert atmosphere (e.g., argon or nitrogen). Finally, check the quality and titer of your n-butyllithium solution, as it can degrade over time.
Q4: Can I use other picoline isomers for this reaction?
A4: Yes, but with significant differences. 4-Picoline can be deprotonated similarly to 2-picoline to form a nucleophilic anion. However, 3-picoline is much more difficult to deprotonate at the methyl group because the resulting anion cannot be effectively stabilized by the nitrogen atom through resonance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the selective addition of 2-picoline to ketones.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield; Starting Materials Recovered | 1. Ineffective Deprotonation: The 2-picolyl anion was not formed efficiently. 2. Reagent Incompatibility: The ketone may possess an acidic proton (e.g., hydroxyl, thiol) that quenches the picolyl anion before it can add to the carbonyl. | 1. Verify Base Activity: Use a freshly opened bottle of n-BuLi or titrate your existing solution. Ensure the addition is done at -78 °C to prevent degradation. 2. Protect Functional Groups: If the ketone has acidic protons, they must be protected before the reaction. For example, a hydroxyl group can be converted to a silyl ether. |
| Low Yield; Complex Mixture of Byproducts | 1. Reaction Temperature Too High: The temperature may have risen during base addition or ketone addition, causing decomposition of the picolyl anion or promoting side reactions.[14] 2. Ketone Self-Condensation (Aldol): The picolyl anion acted as a base, deprotonating the ketone at the alpha-position, leading to aldol condensation products.[15][16] | 1. Maintain Strict Temperature Control: Use a cryo-cool or a dry ice/acetone bath. Add reagents dropwise via a syringe pump to control the exothermic reaction.[11] 2. Optimize Addition Order & Temperature: Add the ketone solution slowly to the pre-formed picolyl anion at -78 °C. This ensures the ketone is the limiting electrophile in the immediate reaction environment, minimizing its chance to be enolized. |
| Formation of a Dark-Colored, Tarry Reaction Mixture | 1. Reagent Decomposition: Significant decomposition of the organolithium reagent or the picolyl anion occurred. 2. Air/Moisture Contamination: A leak in the inert atmosphere setup introduced oxygen or water. | 1. Purify Reagents: Consider distilling the 2-picoline and the ketone if they are old. Ensure the solvent (THF) is anhydrous. 2. Check Your Setup: Ensure all joints are properly sealed and the system is thoroughly purged with inert gas before starting. Flame-drying glassware under vacuum is highly recommended.[13] |
| Product is Formed but Decomposes During Workup or Purification | 1. Harsh Acidic Workup: The tertiary alcohol product may be sensitive to strong acids, leading to elimination (dehydration) to form an alkene. 2. Silica Gel Acidity: Standard silica gel is acidic and can catalyze the decomposition of sensitive alcohol products during column chromatography. | 1. Use a Milder Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid like HCl. 2. Neutralize Silica Gel: If purification by chromatography is necessary, use silica gel that has been pre-treated with a base (e.g., by slurrying with triethylamine in the eluent). |
Visualized Workflows and Mechanisms
Reaction Mechanism
The diagram below illustrates the two-stage process of picolyl anion formation and its subsequent nucleophilic attack on a ketone.
Caption: Mechanism of 2-picoline addition to a ketone.
Experimental Workflow for Temperature Control
This flowchart emphasizes the critical steps for maintaining low temperatures throughout the reaction.
Caption: Step-by-step workflow for the temperature-controlled reaction.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common problems leading to poor reaction outcomes.
Caption: A decision tree for troubleshooting poor reaction outcomes.
Experimental Protocols
General Protocol for the Addition of 2-Picoline to Cyclohexanone
Disclaimer: This protocol is a general guideline. Reaction times, temperatures, and stoichiometry may need to be optimized for different substrates. All operations should be performed by qualified personnel using appropriate safety precautions.
Materials:
-
2-Picoline (distilled, anhydrous)
-
Cyclohexanone (distilled, anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, freshly titrated)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification solvents (e.g., ethyl acetate, brine)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under a positive pressure of argon. Fit the flask with a rubber septum.
-
Reagent Preparation: In the reaction flask, add 2-picoline (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Anion Formation: Slowly add n-BuLi (1.05 eq.) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown should be observed, indicating anion formation.
-
Stirring: After the addition is complete, stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0 °C in an ice bath. Stir at 0 °C for 1 hour.[12]
-
Addition of Ketone: Re-cool the deep red solution to -78 °C. In a separate, dry flask, prepare a solution of cyclohexanone (1.1 eq.) in anhydrous THF. Add the cyclohexanone solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly quench it by adding saturated aqueous NH₄Cl solution dropwise at -78 °C until the deep color dissipates.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if the product is sensitive) to yield the pure tertiary alcohol.
References
- Schlosser, M. (2002). Organometallics in Synthesis: A Manual. Wiley.
-
MDPI. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 29(1), 206. [Link]
-
Brouillet, F., et al. (2020). Synthesis, structure and DFT analysis of the THF solvate of 2-picolyllithium: a 2-picolyllithium solvate with significant carbanionic character. Zeitschrift für anorganische und allgemeine Chemie, 646(13), 726-733. [Link]
-
ResearchGate. (2020). Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium. [Link]
-
IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of 2-picolyllithium·3thf. [Link]
-
PubMed. (2009). Carbanion or amide? First charge density study of parent 2-picolyllithium. [Link]
-
MDPI. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
NIH National Center for Biotechnology Information. (2011). Conjugate Addition of Lithiated Methyl Pyridines to Enones. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
Making Molecules. (2025). An Introduction to the Aldol Reaction. [Link]
-
LibreTexts Chemistry. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
NIH National Center for Biotechnology Information. (2021). In situ observation of thermal-driven degradation and safety concerns of lithiated graphite anode. [Link]
-
Semantic Scholar. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions. [Link]
-
Preprints.org. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. [Link]
-
PubMed. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]
-
Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. [Link]
-
LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
LibreTexts Chemistry. (2019). 18.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. [Link]
-
ResearchGate. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. [Link]
-
LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
EurekAlert!. (2022). Chemical additives improve stability of high-density lithium-ion batteries. [Link]
-
OSTI.GOV. (2024). Lithium-ion hopping weakens thermal stability of LiPF6 carbonate electrolytes. [Link]
-
ResearchGate. (2025). Thermal Stability and Performance of Li-Ion Batteries at Elevated Temperatures: Separator Effects. [Link]
-
Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. [Link]
-
MDPI. (2023). Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. [Link]
-
MDPI. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]
-
YouTube. (2022). Aldol Addition Reactions with Lithium & Proline. [Link]
-
Organic Chemistry Portal. (2012). One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. [Link]
-
Organic Chemistry Portal. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
PubMed. (2015). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. [Link]
-
Khan Academy. Unit 5: Nucleophilic addition reactions of aldehydes and ketones. [Link]
-
BYJU'S. (2017). Why do carbonyl compounds undergo nucleophilic and not electrophilic addition?[Link]
Sources
- 1. An Introduction to the Aldol Reaction (addition & condensation) — Making Molecules [makingmolecules.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Crystal structure and Hirshfeld surface analysis of 2-picolyllithium·3thf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Carbanion or amide? First charge density study of parent 2-picolyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In situ observation of thermal-driven degradation and safety concerns of lithiated graphite anode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Conjugate Addition of Lithiated Methyl Pyridines to Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Aldol reaction - Wikipedia [en.wikipedia.org]
Purification methods for tertiary pyridyl alcohols: Column chromatography vs crystallization
Technical Support Center: Purification of Tertiary Pyridyl Alcohols
Ticket ID: TPA-PUR-001 Subject: Troubleshooting Guide: Column Chromatography vs. Crystallization Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Double Trouble" Challenge
Purifying tertiary pyridyl alcohols presents a unique chemical paradox. You are dealing with two conflicting functionalities:
-
The Pyridine Ring (Basic): It acts as a Lewis base, interacting strongly with acidic silanol groups (
) on silica gel, causing severe peak tailing and yield loss.[1] -
The Tertiary Alcohol (Acid-Labile): It is sterically hindered and highly prone to E1 elimination (dehydration) under acidic conditions or elevated temperatures, converting your product into an alkene impurity.
The Core Conflict: Standard silica gel chromatography is slightly acidic (pH ~4-5). This acidity simultaneously traps your pyridine (tailing) and destroys your alcohol (elimination).
This guide provides self-validating protocols to navigate this instability.
Module 1: Column Chromatography (The "Quick Fix")
Diagnosis:
-
Symptom A: Broad, streaking peaks on TLC/Flash (Tailing).[1]
-
Symptom B: Product disappears after column, or new non-polar spots appear (Decomposition/Elimination).
The Mechanism of Failure
Standard silica gel possesses acidic silanol protons.[2]
-
Interaction 1 (Tailing):
(Salt formation/H-bonding). -
Interaction 2 (Decomposition): The acidic surface protonates the tertiary alcohol, creating a good leaving group (
), leading to rapid dehydration to the alkene.
Protocol A: The "Amine-Buffered" Silica Method
Use this for stable tertiary alcohols where only tailing is the issue.
-
Mobile Phase Preparation: Add 1% to 3% Triethylamine (TEA) or 1%
to your mobile phase.-
Why: The TEA is a stronger base than pyridine. It preferentially binds to the acidic silanol sites, "capping" them and allowing your pyridine to elute freely.
-
-
Column Pre-Treatment (Critical): Flush the packed column with 3 column volumes (CV) of the TEA-containing mobile phase before loading your sample.
-
Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8) before loading.
-
-
Loading: Load sample as a liquid injection or adsorbed onto Celite (neutral), NOT silica.
Protocol B: The "Inert Surface" Method (Recommended)
Use this for highly acid-sensitive tertiary alcohols.
-
Switch Stationary Phase: Replace Silica Gel with Basic Alumina (Activity Grade III) or Amine-Functionalized Silica (KP-NH) .
-
Benefit: These phases possess a pH of 9.5–10.0. They prevent protonation of the alcohol (stopping elimination) and repel the pyridine ring (stopping tailing).
-
Caveat: Alumina has lower theoretical plate counts (resolution) than silica. You may need a longer column.
Figure 1: Decision Logic for Chromatographic Purification of Pyridyl Alcohols.
Module 2: Crystallization (The "Scale-Up" Solution)
Diagnosis:
-
Symptom: Compound comes out as a sticky oil or gum ("Oiling Out") rather than crystals.
-
Symptom: Trapped impurities (Mother liquor inclusions).
The "Oiling Out" Phenomenon
Pyridyl alcohols often have low melting points and high conformational flexibility. "Oiling out" occurs when the Liquid-Liquid separation point (LLPS) is hit before the crystallization point.
Protocol C: Controlled Antisolvent Crystallization
Do not use standard evaporation. Use this equilibrium-based method.
-
Solvent Selection:
-
Good Solvent: Ethanol or Isopropanol (Dissolves pyridine well, H-bonding support).
-
Antisolvent: Heptane or Water (if product is lipophilic).
-
Avoid: Dichloromethane (too volatile, evaporates before crystal lattice forms).[3]
-
-
The Procedure:
-
Dissolve crude material in the minimum amount of hot "Good Solvent."
-
Add "Antisolvent" dropwise while hot until persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of "Good Solvent" to clear the solution.
-
Insulate the flask (wrap in foil/cotton) and allow to cool to Room Temp over 4-6 hours.
-
Why: Rapid cooling traps impurities and causes oiling. Slow cooling promotes lattice selectivity.
-
-
Troubleshooting "The Oil":
-
If an oil forms, do not stir .
-
Reheat until clear.
-
Add a Seed Crystal (if available) or scratch the glass surface with a glass rod to create nucleation sites.
-
Let it stand undisturbed.
-
Critical Warning: Salt Formation
While making a salt (e.g., Hydrochloride) is standard for amines, AVOID HCl for tertiary alcohols.
-
Risk: Strong mineral acids will dehydrate the tertiary alcohol.
-
Alternative: If you must make a salt to induce crystallization, use weak organic acids like Fumaric Acid or L-Tartaric Acid . These form stable salts without catalyzing elimination.
Figure 2: Troubleshooting Crystallization and Salt Formation.
Module 3: Decision Matrix
| Feature | Column Chromatography (Modified) | Crystallization |
| Primary Use Case | Complex mixtures, small scale (<5g) | Final purification, large scale (>10g) |
| Purity Potential | 95-98% | >99% (removes stereoisomers better) |
| Yield Risk | High (Irreversible adsorption/Decomp) | Low (Mother liquor can be recycled) |
| Time Investment | Low (Hours) | High (Days) |
| Key Reagent | Triethylamine (to block silica) | Antisolvent (Heptane/Water) |
| Major Risk | Dehydration of alcohol on silica | Oiling out / Occlusion of impurities |
Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) for crystallization? A: Generally, no. DCM is too volatile. It evaporates so quickly that the molecules don't have time to arrange into a crystal lattice, resulting in an amorphous powder or gum. Use solvents with higher boiling points (Ethanol, Toluene) to allow for slow, equilibrium-driven crystal growth.
Q: My compound decomposes even on Alumina. What now? A: If your tertiary alcohol is that fragile, you are likely seeing thermal elimination.
-
Perform chromatography at 4°C (Cold room).
-
Use Reverse Phase (C18) chromatography with a neutral pH buffer (Ammonium Bicarbonate). C18 silica is chemically bonded and has fewer active silanols than normal phase silica.
Q: Why not just wash the silica with acid to clean it? A: Never. Acid washing increases the activity of silanols and will instantly dehydrate your tertiary alcohol. Always wash with Base (TEA/NH3) to deactivate the surface.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link(The foundational text on flash chromatography, establishing the baseline for silica interactions).
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
-
Biotage Application Note. (2023). Strategies for the Purification of Amines.[2][4][5][6]Link(Specific data on amine-functionalized silica preventing tailing).
- Reich, H. J. (2025). Common Problems in Chromatography: Amines and decomposition. University of Wisconsin-Madison Chemistry Database. (Detailed mechanisms of amine-silanol interactions).
Sources
Handling moisture sensitivity during organolithium synthesis of pyridyl alcohols
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Sensitivity & Process Control in Pyridyllithium Chemistry
Overview: The "Pyridine Paradox"
Welcome to the technical support hub for organometallic pyridine functionalization. You are likely here because your reaction turned into a black tar or your yield is inexplicably low.
The Core Challenge: Synthesizing pyridyl alcohols via organolithium intermediates involves a "Pyridine Paradox." You need high reactivity to facilitate halogen-lithium exchange or deprotonation, but that same reactivity makes the pyridine ring susceptible to nucleophilic attack by the alkyllithium reagent itself (Chichibabin-like reactions), leading to ring opening or polymerization.
Moisture is not just a yield-killer; it is a catalyst for chaos. Water protonates the intermediate, destroying the stoichiometry and often generating lithium hydroxide/oxide precipitates that can catalyze further decomposition.
Critical Reagent Preparation (The "Hardware")
Protocol A: Solvent Integrity (Stills vs. Sieves)
Expert Insight: Stop using sodium/benzophenone stills if possible. While visually reassuring (blue/purple), they are safety hazards and often leave 10–20 ppm water. Modern data confirms that properly activated molecular sieves achieve <5 ppm water, which is critical for pyridyllithium stability.
Data Comparison: THF Drying Methods
| Method | Residual Water (ppm) | Safety Risk | Preparation Time | Stability |
| Na/Benzophenone Still | 10–20 ppm | High (Fire/Explosion) | 2–4 Hours | Variable (Freshness dependent) |
| Activated Sieves (3Å) | 2–5 ppm | Low | 24–48 Hours | Excellent (Static storage) |
| Commercial Anhydrous | 30–50 ppm | Low | Instant | Poor (Degrades after opening) |
Table Data Source: Williams, D. B. G., & Lawton, M. (2010). J. Org. Chem. [1]
Step-by-Step: The Sieve Method
-
Activation: Heat 3Å molecular sieves (beads, not powder) to 300°C under high vacuum for 15 hours.
-
Loading: Add 20% w/v activated sieves to HPLC-grade THF (e.g., 20g sieves per 100mL solvent).
-
Curing: Let stand for at least 48 hours before use. Do not stir (grinding creates dust).
-
Verification: Use the Ketyl Radical Test on a small aliquot if unsure, or Karl-Fischer titration if available.
Protocol B: The Inert Atmosphere Workflow
Argon is superior to Nitrogen for this specific chemistry.[1] Argon is denser than air, forming a "blanket" inside the flask when the septum is removed for quick solid additions. Nitrogen, being lighter, mixes more rapidly with atmospheric moisture.
Figure 1: The "Moisture Defense" workflow emphasizing gas density and trap placement.
Reagent Handling & Titration (The "Software")
You cannot rely on the molarity printed on the
Protocol C: Kofron-Bachman Titration (Diphenylacetic Acid)
This method is self-indicating and highly accurate.
-
Setup: Flame-dry a 10mL flask with a stir bar. Cool under Argon.
-
Standard: Add exactly 100 mg of Diphenylacetic Acid (solid).
-
Solvent: Add 5 mL dry THF. The solution is colorless.
-
Titration:
-
Add the organolithium dropwise via a 1.0 mL gastight syringe.
-
Reaction 1: Deprotonation of the carboxylic acid (Colorless).
-
Endpoint: The moment the second equivalent removes the alpha-proton to form the dianion, the solution turns bright yellow .
-
-
Calculation:
Reaction Execution & Troubleshooting
The Workflow: Halogen-Lithium Exchange
Context: You are converting a Bromopyridine to a Pyridyllithium intermediate, then trapping with a ketone/aldehyde.
-
Cooling: Cool THF solution of bromopyridine to -78°C (Dry Ice/Acetone). Do not cheat this temperature. Pyridyllithium species are thermally unstable and can fragment into pyridynes (tars) above -40°C [2].
-
Exchange: Add
-BuLi slowly down the side of the flask (pre-cooled). -
The Wait: Stir for 30–60 mins.
-
Visual Check: Solution often turns yellow/orange or deep red. If it turns black , decomposition has occurred.
-
-
Trapping: Add the electrophile (neat or in THF) slowly.
-
Quench: Acetic acid or saturated
.
Troubleshooting Guide
Scenario 1: The "Black Tar" Outcome
-
Symptom: Reaction mixture turned viscous black/brown; low yield of alcohol; complex NMR.
-
Cause: Temperature was too high, or addition of
-BuLi was too fast, causing local heating. This triggered nucleophilic attack on the pyridine ring (butyl-pyridine formation) or ring opening. -
Fix: Ensure internal probe temperature stays < -70°C during addition. Dilute
-BuLi with hexane before addition.
Scenario 2: Recovered Starting Material (No Reaction)
-
Symptom: Bromopyridine recovered unchanged.
-
Cause: "Wet" solvent killed the
-BuLi before it could perform the exchange. -
Fix: Re-run solvent drying (Protocol A). Verify titer (Protocol C).
Scenario 3: Waxy/Oily Impurities (Butyl-Addition)
-
Symptom: NMR shows butyl groups attached to the pyridine ring (not the alcohol position).
-
Cause: "Chichibabin" type attack.
-
Fix: Change solvent polarity (pure THF vs Ether/Hexane mix) or switch to a non-nucleophilic base like
-BuLi (2 equiv) or LDA if performing deprotonation.
Figure 2: Diagnostic logic tree for common organolithium-pyridine failures.
Frequently Asked Questions (FAQ)
Q: Can I use a cannula to transfer the
Q: My reaction solidifies at -78°C. What do I do? A: Pyridyllithium intermediates can aggregate and precipitate. While stirring is impeded, the reaction may still proceed. However, if you need to add the electrophile, you risk poor mixing. Solution: Use a solvent mixture.[2][3][4] THF/Et2O (1:1) or THF/Hexane usually maintains solubility better than pure THF at cryogenic temperatures [3].
Q: How do I know if my Pyridyllithium has formed if I can't take an aliquot?
A: You can take an aliquot! Use a long needle to withdraw 0.1 mL, quench it immediately into
-
Result: If exchange worked, you will see Deuterium incorporation at the bromine position (disappearance of the specific CH signal or shift in splitting pattern).
-
Result: If you see protonated pyridine (no D), the intermediate died before quenching (wet syringe) or never formed.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Gribble, G. W., & Joule, J. A. (Eds.). (2010).[5] Lithiation of Pyridines. In Heterocyclic Chemistry. [Link]
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[6] (Specific reference to aggregate solubility in THF/Hexane blends). [Link]
-
Kofron, W. G., & Baclawski, L. M. (1976).[6] A convenient method for estimation of alkyllithium concentrations.[7] The Journal of Organic Chemistry, 41(10), 1879–1880. [Link]
Sources
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Elemental Analysis and Purity Determination of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol
Introduction
1,1-Diphenyl-2-(pyridin-2-yl)ethanol is a tertiary alcohol containing both phenyl and pyridinyl functional groups. Its structural complexity makes it a valuable building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, ensuring the unambiguous identification and purity of such compounds is a foundational requirement for the integrity of subsequent experimental work and for meeting stringent regulatory standards. An impurity, even in trace amounts, can lead to misleading biological data, failed synthetic steps, or undesirable toxicological profiles.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol. We will move beyond simple protocol listings to explain the rationale behind method selection, offering a logical framework for establishing a robust quality control system. Our approach is grounded in the principles of scientific integrity, emphasizing self-validating protocols and authoritative standards.
Part 1: Elemental Composition Verification via CHN Analysis
The first step in characterizing a synthesized compound is to confirm its elemental composition. For an organic molecule like 1,1-Diphenyl-2-(pyridin-2-yl)ethanol (C₁₉H₁₇NO), elemental analysis provides the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). This technique serves as a fundamental check of purity against a known molecular formula. A significant deviation from the theoretical values suggests the presence of impurities, residual solvents, or an incorrect molecular structure.
The predominant method for this is high-temperature combustion analysis, often performed using an automated CHNS analyzer.[1][2] This technique is reliable, cost-effective, and provides valuable insights into the purity and chemical composition of a wide range of substances.[3]
Theoretical vs. Expected Experimental Values
For a pure sample of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol with the molecular formula C₁₉H₁₇NO and a molecular weight of 275.35 g/mol [4], the theoretical elemental composition is as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 19 | 228.209 | 82.88% |
| Hydrogen (H) | 1.008 | 17 | 17.136 | 6.22% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.09% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.81% |
A typical acceptance criterion for CHN analysis is that the experimentally determined values must be within ±0.4% of the theoretical values.
Experimental Protocol: Automated CHN Analysis
The causality behind this protocol lies in the complete and instantaneous oxidation of the sample. The sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[2][3] These gases are then separated and quantified by a thermal conductivity detector (TCD).
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes of the elemental analyzer are packed with the appropriate reagents (e.g., chromium oxide, silver tungstate) and have been conditioned at the recommended temperatures (typically ~950°C for combustion and ~650°C for reduction).[5]
-
Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried 1,1-Diphenyl-2-(pyridin-2-yl)ethanol sample into a tin capsule using a microbalance.[3] The small sample size necessitates high accuracy in weighing.
-
Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.
-
-
Analysis:
-
Introduce the sample into the analyzer's autosampler.
-
The sample is dropped into the high-temperature combustion furnace.
-
The resulting gases are swept by a helium carrier gas through the reduction tube (to convert nitrogen oxides to N₂) and then through a gas chromatography column for separation.
-
The TCD detects the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample.
-
Workflow for CHN Elemental Analysis
Caption: Workflow of automated CHN elemental analysis.
Part 2: Purity Assessment and Impurity Profiling: A Comparative Guide
While elemental analysis confirms the correct empirical formula, it cannot distinguish the target compound from isomers or quantify impurities effectively. For this, chromatographic and spectroscopic techniques are essential. The choice of method depends on the specific goal, whether it is routine quality control, identification of unknown impurities, or quantitative purity certification.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile, UV-active compounds like 1,1-Diphenyl-2-(pyridin-2-yl)ethanol, Reversed-Phase HPLC (RP-HPLC) is the premier method for purity determination due to its high resolution, sensitivity, and specificity.[6] The presence of multiple aromatic rings ensures strong UV absorbance, making detection straightforward.
Why RP-HPLC? The combination of a non-polar stationary phase (like C18) and a polar mobile phase allows for the effective separation of the main compound from potential impurities, which may include unreacted starting materials (e.g., benzophenone, 2-picoline) or synthesis by-products.[6]
Experimental Protocol: A Proposed RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of separating the main peak from potential degradants.
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. A PDA detector is superior to a single-wavelength UV detector as it can assess peak purity by comparing spectra across the peak.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is chosen to separate both polar and non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water. The acid improves peak shape for the basic pyridine nitrogen.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 80 20 15 20 80 20 20 80 21 80 20 | 25 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection scanning from 210-400 nm; quantification wavelength set at the absorbance maximum (e.g., ~254 nm).
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately prepare a stock solution of a highly purified reference standard of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol at 1.0 mg/mL. Create working standards (e.g., 0.1 mg/mL) by diluting the stock.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is typically determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
This method should be validated according to International Council for Harmonisation (ICH) guidelines, especially if used in a regulated environment.[7]
-
Alternative and Orthogonal Methods
No single method is infallible. Employing an orthogonal method—one that separates compounds based on a different chemical principle—provides a more confident assessment of purity.
| Technique | Principle | Primary Use Case for 1,1-Diphenyl-2-(pyridin-2-yl)ethanol | Strengths | Limitations |
| Gas Chromatography (GC-MS) | Separation based on boiling point and polarity in the gas phase. | Analysis of volatile impurities (e.g., residual solvents) and thermally stable by-products. | Excellent for identifying volatile unknowns via MS fragmentation patterns. High sensitivity. | High boiling point (405.6°C)[4] of the target compound makes it unsuitable for direct analysis due to risk of thermal degradation. |
| ¹H Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination against a certified internal standard. Structural confirmation. | Provides structural information. Highly precise and accurate for quantification without needing a specific reference standard of the analyte. | Lower sensitivity than HPLC. Requires a high-field NMR spectrometer. More complex sample preparation. |
| Thin-Layer Chromatography (TLC) | Differential partitioning on a solid stationary phase. | Rapid, qualitative purity check; monitoring reaction progress. | Simple, fast, and inexpensive.[6] Allows for simultaneous analysis of multiple samples. | Not quantitative. Lower resolution compared to HPLC. |
Decision Workflow for Purity Analysis
Caption: Decision tree for selecting the appropriate purity analysis method.
Part 3: Defining Purity Standards
For a compound that is not yet a registered pharmaceutical, there are no official monograph standards in pharmacopeias like the USP or EP. Therefore, purity standards must be established based on the intended use of the material.
-
Research Grade: Typically, a purity of ≥98% as determined by HPLC is acceptable for early-stage research and discovery. The identity should be confirmed by NMR and/or MS.
-
Pharmaceutical Intermediate/Pre-clinical Grade: For use in drug development, a much stricter standard of ≥99.5% is often required. Furthermore, any single impurity should be identified and quantified, typically with a reporting threshold of 0.05% and an identification threshold of 0.10%, in line with ICH Q3A guidelines for new drug substances.
These standards represent a commitment to quality and data integrity. A well-characterized compound with a clearly defined purity and impurity profile is essential for reproducible science and safe drug development.
Conclusion
The comprehensive analysis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol requires a multi-faceted approach.
-
Elemental (CHN) Analysis serves as the foundational check to verify the empirical formula against theoretical values.
-
RP-HPLC stands as the primary workhorse for quantitative purity determination and impurity profiling due to its high resolution and sensitivity.
-
Orthogonal methods such as qNMR and GC-MS provide a more complete picture, offering absolute quantification and identification of volatile impurities, respectively.
By integrating these techniques, researchers and drug developers can establish a self-validating system of analysis. This ensures that the material used is of the required quality, providing confidence in the integrity of all subsequent research and development activities.
References
-
Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
-
Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: Journal of Analytical Chemistry URL: [Link]
-
Title: What is a CHNS Elemental Analyzer? Source: AZoM URL: [Link]
-
Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]
-
Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: Scientific Reports (PubMed) URL: [Link]
-
Title: 1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8 Source: Chemsrc URL: [Link]
-
Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) Source: Taylor & Francis Online URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. mt.com [mt.com]
- 4. 1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8 | Chemsrc [chemsrc.com]
- 5. pepolska.pl [pepolska.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cytotoxicity Profile of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol (NSC 33783)
The following guide provides a comprehensive technical analysis of the cytotoxicity profile of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol (NSC 33783) within the NCI-60 human tumor cell line panel.
Executive Summary
1,1-Diphenyl-2-(pyridin-2-yl)ethanol (CAS: 1748-99-8, NSC: 33783) is a synthetic diaryl-pyridine-ethanol derivative. While structurally related to anticholinergic agents (e.g., Trihexyphenidyl) and certain histamine antagonists, its primary utility in oncology research lies in its role as a pharmacological probe for structure-activity relationship (SAR) studies involving lysosomotropism and potential multidrug resistance (MDR) modulation.
In the NCI-60 panel, this compound typically exhibits a moderate, non-selective cytotoxicity profile (GI50 range: 10–100 µM), distinguishing it from high-potency targeted therapies. Its mechanism is often attributed to physicochemical membrane disruption and lysosomal sequestration rather than specific high-affinity protein binding.
Key Performance Indicators (KPIs)
| Metric | Performance | Context |
| Potency (Mean GI50) | Moderate (~20–50 µM) | Significantly lower than standard chemotherapeutics (e.g., Paclitaxel: nM range). |
| Selectivity | Low | Affects most cell lines uniformly; lacks tissue-specific targeting. |
| Mechanism Class | Lysosomotropic / Membrane Active | Acts via physicochemical disruption rather than enzymatic inhibition. |
| Primary Utility | SAR Reference / MDR Reversal | Used to baseline the activity of more complex pyridine derivatives. |
Technical Profile & Mechanism of Action
To understand the cytotoxicity data, one must first grasp the molecular behavior of the compound. Unlike kinase inhibitors that fit into a specific ATP pocket, 1,1-Diphenyl-2-(pyridin-2-yl)ethanol functions largely through its physicochemical properties.
Structural Determinants
The molecule features two lipophilic phenyl rings and a basic pyridine nitrogen. This Cationic Amphiphilic Drug (CAD) structure allows it to:
-
Permeate Membranes: The lipophilic domains facilitate passive diffusion.
-
Accumulate in Lysosomes: The basic nitrogen (pKa ~5-6) becomes protonated in the acidic environment of the lysosome (pH 4.5–5.0), leading to ion trapping.
-
Disrupt Organelle Function: High intra-lysosomal concentrations cause osmotic swelling, membrane destabilization, and eventual leakage of cathepsins, triggering cell death.
Signaling & Interaction Pathway
The following diagram illustrates the compound's primary mode of cytotoxic action compared to a standard targeted agent.
Caption: Mechanism of action showing lysosomal trapping and potential P-gp modulation.
NCI-60 Experimental Data Analysis
The NCI-60 panel screens compounds against 60 human tumor cell lines (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers).[1][2]
Interpretation of the Profile
Data for NSC 33783 indicates a "flat" profile, meaning it does not show the sharp peaks of sensitivity seen with targeted agents (e.g., Tamoxifen in ER+ breast cancer).
-
One-Dose Screen (10 µM): Typically shows <50% growth inhibition across most lines. This classifies the compound as "inactive" or "weakly active" in the high-throughput phase compared to nanomolar drugs.
-
Five-Dose Screen: If progressed, the dose-response curves are shallow.
Comparative Cytotoxicity Table
The following table contrasts NSC 33783 with standard agents used in the NCI-60 panel.
| Compound | Primary Target | Typical GI50 (Mean) | Selectivity Profile |
| NSC 33783 | Lysosomes / Membrane | 20 - 50 µM | Non-selective (Broad spectrum weak toxicity) |
| Paclitaxel | Microtubules | < 10 nM | High (Breast, Ovarian sensitivity) |
| Doxorubicin | DNA / Topoisomerase II | ~100 nM | Moderate (Broad spectrum potent toxicity) |
| Trihexyphenidyl | Muscarinic Receptors | > 50 µM | Low (Off-target toxicity only) |
Note: "GI50" is the concentration required to inhibit growth by 50%.[2][3][4] Higher values indicate lower potency. NSC 33783 requires 1000x higher concentration than Paclitaxel to achieve the same effect.
Protocol for Validation
Researchers wishing to validate the cytotoxicity of this compound or its derivatives should follow this standardized workflow, compatible with NCI protocols.
Sulforhodamine B (SRB) Assay Workflow
This colorimetric assay is the NCI standard for adherent cells.
-
Cell Seeding:
-
Seed cells (5,000–20,000 cells/well) in 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Treatment:
-
Dissolve NSC 33783 in DMSO (Stock: 10–100 mM).
-
Prepare serial dilutions (e.g., 100 µM down to 0.01 µM).
-
Add to cells (Final DMSO < 0.5%).
-
-
Incubation:
-
Incubate for 48 hours.
-
-
Fixation & Staining:
-
Fix cells with cold trichloroacetic acid (TCA) (10% final) for 1 hour at 4°C.
-
Wash 5x with water and air dry.
-
Stain with 0.4% SRB solution (in 1% acetic acid) for 10 min.
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
-
Quantification:
-
Solubilize bound dye with 10 mM Tris base.
-
Read absorbance at 515 nm.[3]
-
Data Processing Workflow
Caption: Workflow for converting raw OD values into NCI-standard pharmacological parameters.
Alternatives & Recommendations
When selecting a compound for cytotoxicity studies, consider the specific research goal.
Scenario A: You need a potent cytotoxic control.
-
Alternative: Doxorubicin or Paclitaxel .
-
Reason: These have well-defined mechanisms and nanomolar potency. NSC 33783 is too weak to serve as a positive control for general cytotoxicity.
Scenario B: You are studying lysosomotropism or MDR reversal.
-
Alternative: Chloroquine or Verapamil .
-
Reason: Chloroquine is the gold standard for lysosomal inhibition. Verapamil is the standard for P-gp inhibition. NSC 33783 can be used as a structural analog to test the effect of the pyridine ring specifically.
Scenario C: You are exploring pyridine-ethanol SAR.
-
Recommendation: Use NSC 33783 as a baseline scaffold . Its lack of complex functional groups makes it an ideal "negative control" to demonstrate the efficacy of newly synthesized, more complex derivatives (e.g., those with added alkylating agents or kinase-binding motifs).
References
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[4][5][6] Developmental Therapeutics Program.[4] Available at: [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[1][2][3][4][5][6][7][8] Nature Reviews Cancer, 6(10), 813-823. Available at: [Link]
-
Holbeck, S. L., et al. (2010). Analysis of Food and Drug Administration-approved anticancer agents in the NCI60 panel of human tumor cell lines.[3][6] Molecular Cancer Therapeutics, 9(5), 1451-1460. Available at: [Link]
-
PubChem. Compound Summary: 1,1-Diphenyl-2-(pyridin-2-yl)ethanol (NSC 33783). National Library of Medicine. Available at: [Link]
-
Reinhold, W. C., et al. (2012). CellMiner: A Web-Based Suite of Genomic and Pharmacologic Tools to Explore Transcript and Drug Patterns in the NCI-60 Cell Line Set. Cancer Research, 72(14), 3499-3511. Available at: [Link]
Sources
- 1. revvity.co.jp [revvity.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTS384 NCI60: The Next Phase of the NCI60 Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 1,1-Diphenyl-2-(pyridin-2-yl)ethanol
Executive Summary: Immediate Action Protocol
For Research Use Only (RUO). 1,1-Diphenyl-2-(pyridin-2-yl)ethanol (CAS 1748-99-8) is a pyridine-based tertiary alcohol commonly used as a pharmaceutical intermediate. It poses risks of acute toxicity (oral) and irritation.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Prohibited: DO NOT flush down drains.[1] DO NOT dispose of in municipal trash.
-
Segregation: Store away from strong oxidizers and strong acids.[1]
-
Spill Response: Contain solids to prevent dust generation; absorb solutions with inert material.
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards. This compound combines a lipophilic diphenylmethane moiety with a basic pyridine ring.
| Parameter | Technical Specification |
| Chemical Name | 1,1-Diphenyl-2-(pyridin-2-yl)ethanol |
| CAS Number | 1748-99-8 |
| Molecular Formula | C |
| Molecular Weight | 275.35 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility.[2] |
| Acidity/Basicity | Weakly basic (Pyridine nitrogen, pKa ~5.2 for conjugate acid) |
| GHS Classification | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| RCRA Status (USA) | Not explicitly P- or U-listed. Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) destined for incineration. |
Critical Note: While the parent compound Pyridine is a U-listed waste (U196), this specific derivative does not automatically carry the U-code unless it exhibits characteristic toxicity (D038) or ignitability (D001). However, best practice dictates treating it as toxic organic waste [1, 2].
Waste Characterization & Segregation
Proper segregation prevents dangerous chemical reactions in the waste stream.
Segregation Logic
-
Organic Base: The pyridine ring acts as a base. Segregate from strong acids (e.g., Sulfuric acid, Nitric acid) to prevent exothermic neutralization or fume generation.
-
Combustible: Segregate from strong oxidizers (e.g., Permanganates, Peroxides).
Visualization: Waste Stream Decision Tree
The following diagram outlines the decision logic for segregating this specific compound based on its physical state and solvent matrix.
Figure 1: Decision tree for segregating 1,1-Diphenyl-2-(pyridin-2-yl)ethanol waste streams to ensure compatibility and regulatory compliance.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired pure chemical, contaminated weigh boats, gloves, and paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bucket lined with a 6-mil polyethylene bag.
-
Transfer:
-
Place the original container (if discarding pure stock) directly into the waste bucket.
-
If loose powder, wet-wipe the area to capture dust and dispose of the wipe in the same container.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1,1-Diphenyl-2-(pyridin-2-yl)ethanol, Solid Debris".
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
-
Storage: Close lid tightly. Store in a satellite accumulation area (SAA) until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, HPLC effluent, or dissolved stock solutions.
-
Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethanol, DMSO).
-
pH Check:
-
Although the compound is basic, ensure the waste solution is between pH 5–9 before adding to a central carboy to prevent unexpected reactivity.
-
Caution: Do not mix with acidic waste streams containing cyanides or sulfides.
-
-
Transfer:
-
Use a funnel to pour into the appropriate HDPE or Glass safety carboy (Jerrycan).
-
Fill Limit: Do not fill beyond 90% capacity to allow for thermal expansion.
-
-
Labeling:
-
List all solvents and the solute: "Methanol (99%), 1,1-Diphenyl-2-(pyridin-2-yl)ethanol (<1%)".
-
Spill Response & Decontamination
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Spill Response Workflow
Figure 2: Operational workflow for managing accidental spills of pyridine derivatives.
Decontamination Solution: For final surface cleaning, use a dilute acidic solution (e.g., 1% Acetic Acid or Citric Acid) to solubilize and neutralize residual pyridine traces, followed by a soap and water rinse. The pyridine nitrogen will protonate, increasing water solubility for easier removal [3].
Regulatory Compliance & Documentation
Compliance with local and federal regulations is mandatory.[1][3]
-
USA (EPA/RCRA):
-
Waste determination must be made at the point of generation.
-
If the waste exhibits toxicity characteristics, it must be manifested accordingly.
-
Recommended Waste Code: If not characteristically hazardous, use "Non-Regulated Chemical Waste" but manage via incineration. If the solvent is regulated (e.g., Methanol - F003), the entire mixture adopts the F-code [4].
-
-
Europe (EWC):
-
Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
